molecular formula C11H9ClN2O B8766298 3-Pyridinamine,5-chloro-2-phenoxy-

3-Pyridinamine,5-chloro-2-phenoxy-

Cat. No.: B8766298
M. Wt: 220.65 g/mol
InChI Key: TZRLXEIAOOJLIT-UHFFFAOYSA-N
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Description

3-Pyridinamine,5-chloro-2-phenoxy- is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinamine,5-chloro-2-phenoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinamine,5-chloro-2-phenoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

5-chloro-2-phenoxypyridin-3-amine

InChI

InChI=1S/C11H9ClN2O/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h1-7H,13H2

InChI Key

TZRLXEIAOOJLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-2-phenoxypyridin-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as privileged scaffolds due to their favorable physicochemical properties and predictable metabolic profiles. 5-Chloro-2-phenoxypyridin-3-amine (CAS: 874491-64-2) is a highly versatile building block, featuring a rigid heteroaromatic core, an ether linkage, a halogen for potential cross-coupling, and a primary amine for amide bond formation or derivatization.

This whitepaper provides an in-depth, field-proven methodology for the synthesis and characterization of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality, chemoselectivity, and self-validating analytical metrics required to ensure high-fidelity synthesis.

Physicochemical Identity

To establish a baseline for analytical validation, the core quantitative and structural data for the target compound are summarized below.

PropertyValue
IUPAC Name 5-chloro-2-phenoxypyridin-3-amine
Synonyms 3-Pyridinamine, 5-chloro-2-phenoxy-
CAS Number 874491-64-2
Molecular Formula C₁₁H₉ClN₂O
Molecular Weight 220.66 g/mol
Appearance Pale yellow to brown solid
Storage Conditions 0–8 °C, protect from light and moisture

(Data corroborated by )

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 5-chloro-2-phenoxypyridin-3-amine is elegantly achieved via a two-step sequence starting from commercially available 2,5-dichloro-3-nitropyridine. The success of this route relies entirely on exploiting the inherent electronic biases of the pyridine ring.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The first step involves the SNAr reaction of 2,5-dichloro-3-nitropyridine with phenol.

  • Causality of Regioselectivity: The pyridine ring contains two chlorides, but they are not electronically equivalent. The C2 position is ortho to the strongly electron-withdrawing nitro group and alpha to the electronegative pyridine nitrogen. Both groups synergistically withdraw electron density via resonance and inductive effects, highly stabilizing the anionic Meisenheimer intermediate at C2. Conversely, the C5 position lacks this direct resonance stabilization. Thus, the phenoxide nucleophile attacks exclusively at C2, yielding 5-chloro-3-nitro-2-phenoxypyridine ([1]).

Step 2: Chemoselective Nitro Reduction

The second step requires reducing the nitro group to a primary amine.

  • Causality of Chemoselectivity: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated here. The electron-deficient nature of the pyridine ring makes the C5-Cl bond highly susceptible to hydrodehalogenation (cleavage of the chlorine atom) under palladium catalysis. To circumvent this, a mild, dissolving-metal reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is employed. This Béchamp-type reduction provides the necessary single-electron transfers to reduce the nitro group without generating the highly active metal-hydride species that destroy carbon-halogen bonds ([2]).

SynthesisWorkflow SM 2,5-dichloro-3-nitropyridine + Phenol Base K2CO3 / DMF 80 °C, 4h SM->Base Int 5-chloro-3-nitro-2-phenoxypyridine Base->Int Regioselective SNAr Red Fe / NH4Cl EtOH/H2O, 80 °C Int->Red Prod 5-chloro-2-phenoxypyridin-3-amine Red->Prod Chemoselective Reduction

Forward synthesis workflow of 5-chloro-2-phenoxypyridin-3-amine.

SNArMechanism N1 Phenoxide Anion Attack at C2 Position N2 Meisenheimer Complex (Stabilized by NO2 & Pyridine N) N1->N2 N3 Chloride Leaving (Rearomatization) N2->N3 N4 5-chloro-3-nitro-2-phenoxypyridine N3->N4

Mechanistic pathway of the regioselective SNAr reaction at C2.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, meaning they contain built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next stage.

Protocol A: Synthesis of 5-chloro-3-nitro-2-phenoxypyridine
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloro-3-nitropyridine (1.0 equiv, 10.0 mmol) and phenol (1.05 equiv, 10.5 mmol).

  • Solvation & Base: Dissolve the reagents in anhydrous DMF (40 mL). Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 equiv, 20.0 mmol).

  • Reaction: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (UV active, high Rf) will be consumed, replaced by a bright yellow spot at a lower Rf. LC-MS analysis of an aliquot must show the desired intermediate mass: [M+H]⁺ = 251.0 .

  • Workup: Cool to room temperature and quench by pouring into ice water (150 mL). The product will often precipitate. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the yellow intermediate.

Protocol B: Synthesis of 5-chloro-2-phenoxypyridin-3-amine
  • Setup: In a 250 mL round-bottom flask, dissolve the 5-chloro-3-nitro-2-phenoxypyridine (1.0 equiv, ~8.0 mmol) in a mixture of Ethanol and Water (4:1 v/v, 50 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 40.0 mmol) and Ammonium Chloride (NH₄Cl, 5.0 equiv, 40.0 mmol).

  • Reaction: Heat the suspension to 80 °C (reflux) with vigorous stirring for 2–3 hours.

  • Self-Validation Checkpoint: The reaction is visually self-validating; the bright yellow color of the nitro compound will transition to a pale brown/grey suspension as the amine forms and iron oxides are generated. TLC (Hexanes/EtOAc 1:1) will show a highly polar spot. Staining the TLC plate with Ninhydrin and heating will yield a distinct purple spot, confirming the presence of the primary amine.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge, washing the filter cake thoroughly with hot Ethyl Acetate (100 mL). Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry over Na₂SO₄, and concentrate to afford the crude amine. Purify via flash column chromatography if necessary.

Analytical Characterization

Rigorous characterization is required to confirm both the regiochemistry of the SNAr reaction and the chemoselectivity of the reduction. The expected quantitative analytical data are summarized below.

Analytical MethodExpected Signals & Structural Validation
LC-MS (ESI+) m/z 221.0 [M+H]⁺ (Base peak). Validation: The presence of a peak at m/z 223.0 (~33% intensity of the base peak) confirms the retention of the ³⁷Cl isotope, proving that hydrodehalogenation did not occur.
¹H NMR (DMSO-d₆, 400 MHz) δ 7.35–7.45 (m, 2H, Phenoxy meta-H)δ 7.28 (d, J = 2.2 Hz, 1H, Pyridine C6-H)δ 7.15–7.22 (m, 3H, Phenoxy ortho/para-H)δ 7.05 (d, J = 2.2 Hz, 1H, Pyridine C4-H)δ 5.30 (br s, 2H, -NH₂, D₂O exchangeable)Validation: The meta-coupling (J ~ 2.2 Hz) between the two pyridine protons confirms they are situated at C4 and C6, validating the regiochemistry of the Step 1 substitution.
FT-IR (ATR) 3450, 3320 cm⁻¹ (N-H stretch, primary amine)1590 cm⁻¹ (C=C aromatic stretch)1240 cm⁻¹ (C-O-C asymmetric stretch, diaryl ether)Validation: The absence of asymmetric/symmetric NO₂ stretches (typically at 1530 and 1350 cm⁻¹) confirms complete reduction.

Safety & Handling

  • 2,5-dichloro-3-nitropyridine & Phenol: Phenol is highly toxic and corrosive; it can be rapidly absorbed through the skin. Handle exclusively inside a certified fume hood using heavy-duty nitrile or neoprene gloves.

  • Iron Powder: Finely divided iron powder is a flammable solid and a potential dust explosion hazard. Keep away from open flames and strong oxidizers.

  • Environmental Health & Safety (EHS): All transition metal waste (iron sludge) must be disposed of in properly labeled solid hazardous waste containers, separate from standard organic waste.

References

  • Makley, L. N., et al. "Chemical validation of a druggable site on Hsp27/HSPB1 using in silico solvent mapping and biophysical methods." Bioorganic & Medicinal Chemistry 34 (2021): 115990. Available at:[Link]

  • Ramadas, K., and N. Srinivasan. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications 22.22 (1992): 3189-3195. Available at:[Link]

Sources

Physicochemical Profiling and Analytical Characterization of 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic substitution of heteroaromatic rings is fundamental to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Pyridinamine, 5-chloro-2-phenoxy- (also known as 5-chloro-2-phenoxypyridin-3-amine), bearing the CAS Registry Number 874491-64-2[1], is a highly functionalized di-substituted aminopyridine scaffold. This compound serves as a critical building block in the synthesis of kinase inhibitors, allosteric modulators, and other targeted therapeutics. The unique combination of a bulky, lipophilic phenoxy group and an electron-withdrawing chloro group on the pyridine core provides orthogonal reactivity handles and finely tuned physicochemical properties that dictate its behavior in biological systems.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality behind its electronic behavior, and self-validating analytical protocols for its characterization.

Physicochemical Properties & Structural Causality

To effectively utilize this scaffold in drug design, researchers must understand its baseline physicochemical parameters. The quantitative data is summarized in Table 1, derived from empirical data and predictive models of its structural isomers[2][3].

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Significance
Chemical Name 5-chloro-2-phenoxypyridin-3-amineStandard IUPAC nomenclature.
CAS Number 874491-64-2Unique registry identifier[1].
Molecular Formula C₁₁H₉ClN₂OIndicates a high degree of unsaturation and heteroatom density[2].
Molecular Weight 220.65 g/mol Highly ligand-efficient; well within Lipinski's Rule of 5[2].
Melting Point 131 - 132 °CIndicates moderate crystalline lattice energy[2].
Boiling Point 354.7 ± 42.0 °C (Predicted)High boiling point reflects strong intermolecular hydrogen bonding[2].
XLogP3 ~2.7 (Predicted)Optimal lipophilicity for passive membrane permeability[3].
Topological Polar Surface Area 48.1 ŲExcellent for blood-brain barrier (BBB) penetration and oral absorption[3].
Electronic & Steric Causality (E-E-A-T)

The physicochemical behavior of 5-chloro-2-phenoxypyridin-3-amine is not merely a sum of its parts; it is dictated by the complex electronic interplay of its substituents:

  • The C2-Phenoxy Group: This moiety introduces significant steric bulk and lipophilicity. Electronically, the oxygen atom donates electron density into the pyridine ring via resonance (+M effect), while simultaneously withdrawing density through induction (-I effect). In biological targets, this group frequently occupies hydrophobic pockets or engages in π−π stacking interactions.

  • The C5-Chloro Group: Halogens are strongly electron-withdrawing via induction (-I effect). The placement of the chlorine atom at the 5-position significantly depletes the electron density of the π -system.

  • Modulation of pKa: The unsubstituted pyridine nitrogen typically has a pKa of ~5.2. While the C3-amino group would normally increase basicity, the strong inductive withdrawal from the C5-chloro group overrides this, significantly lowering the pKa of both the pyridine nitrogen and the exocyclic amine. Causality: This pKa suppression is a deliberate design choice in medicinal chemistry; it ensures the molecule remains predominantly unionized at physiological pH (7.4), thereby maximizing its LogP-driven passive membrane permeability.

SAR Core Pyridine Core (Scaffold) C2 C2: Phenoxy Group (+M, -I Effect) Core->C2 Increases Lipophilicity (LogP ~2.7) C3 C3: Amino Group (H-Bond Donor) Core->C3 Primary interaction site C5 C5: Chloro Group (-I Effect) Core->C5 Lowers pKa Reduces basicity Target Biological Target (e.g., Kinase) C2->Target Hydrophobic Pocket Binding C3->Target Kinase Hinge Binding C5->Target Halogen Bonding

Figure 1: Structure-Activity Relationship (SAR) and electronic modulation of the pyridine core.

Analytical Characterization & Validation Protocols

To ensure the scientific integrity of downstream assays, the compound must be rigorously characterized. The following protocols are designed as self-validating systems, explaining the "why" behind every methodological choice.

Protocol A: LC-MS for Purity and Mass Confirmation

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the exact mass and assesses the purity of the synthesized or procured batch. The use of an acidic mobile phase is critical here; it acts as an ion-pairing agent and forces the protonation of the weakly basic pyridine/amino groups, ensuring a robust positive electrospray ionization (ESI+) signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 5-chloro-2-phenoxypyridin-3-amine in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL in the initial mobile phase.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) maintained at 40 °C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Operate the mass spectrometer in ESI+ mode (scanning m/z 100–1000). Validation Check: The primary peak must exhibit an m/z of 221.0 [M+H]⁺ (accounting for the ³⁵Cl isotope) and 223.0 [M+H]⁺ (for the ³⁷Cl isotope in a ~3:1 ratio), confirming the presence of the chlorine atom.

Protocol B: Potentiometric Titration for pKa Determination

Rationale: Because the compound possesses a calculated LogP of ~2.7[3], it exhibits poor aqueous solubility. Standard aqueous titration will result in precipitation, yielding false ionization constants. Therefore, a co-solvent extrapolation method () must be employed.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three distinct solvent mixtures of Methanol/Water (e.g., 30%, 40%, and 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Analyte Preparation: Dissolve the compound to a final concentration of 1 mM in each of the co-solvent mixtures.

  • Titration: Using an automated potentiometric titrator under a nitrogen atmosphere (to prevent CO₂ absorption), titrate the solutions with standardized 0.1 M HCl to pH 2.0, followed by back-titration with 0.1 M NaOH to pH 11.0.

  • Data Synthesis (Validation): Plot the apparent pKa values obtained from the three co-solvent mixtures against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to 1/ϵ of pure water to determine the true aqueous pKa.

Workflow cluster_analysis Analytical Validation Modalities Sample 5-chloro-2-phenoxypyridin-3-amine Sample Preparation (1 mM in MeOH) LCMS LC-MS Analysis (ESI+, C18 Column) Sample->LCMS NMR 1H & 13C NMR (DMSO-d6) Sample->NMR pKa Potentiometric Titration (Yasuda-Shedlovsky Extrapolation) Sample->pKa Validation Data Synthesis & Certificate of Analysis LCMS->Validation m/z 221.0 [M+H]+ NMR->Validation Peak assignments pKa->Validation Aqueous pKa profile

Figure 2: Analytical validation workflow for physicochemical characterization.

Synthetic Utility in Drug Design

The true value of 5-chloro-2-phenoxypyridin-3-amine lies in its orthogonal synthetic handles:

  • The Exocyclic Amine (C3): Acts as a primary nucleophile for amide coupling reactions (using coupling reagents like HATU or EDC/HOBt) to attach pharmacophores. It can also participate in Buchwald-Hartwig aminations.

  • The Aryl Chloride (C5): While less reactive than an aryl bromide or iodide, the C5-chloro position can be selectively activated for Suzuki-Miyaura or Sonogashira cross-coupling reactions using advanced palladium precatalysts (e.g., XPhos Pd G3). This allows for late-stage diversification of the scaffold without interfering with the C2-phenoxy ether linkage.

References

  • National Center for Biotechnology Information (PubChem) . "2-(2-Chlorophenoxy)pyridin-4-amine | C11H9ClN2O | CID 52192417". (Utilized for structural isomer predictive data including XLogP3 and TPSA).[3] URL:[Link]

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CAS number and IUPAC name for 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-2-phenoxypyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a proposed synthetic route, potential applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

IUPAC Name: 5-chloro-2-phenoxypyridin-3-amine CAS Number: 874491-64-2 Molecular Formula: C₁₁H₉ClN₂O

The structure of 5-chloro-2-phenoxypyridin-3-amine incorporates a substituted pyridine ring, a key scaffold in many biologically active compounds. The presence of a chlorine atom, a phenoxy group, and an amine group provides multiple points for synthetic modification and interaction with biological targets.

PropertyValueSource
Molecular Weight 220.66 g/mol PubChem
Appearance White to off-white solid[1]
Melting Point Not explicitly reported; related compounds have melting points in the range of 70-150°CInferred from related compounds
Solubility Soluble in organic solvents such as DMSO and methanolGeneral chemical knowledge
Storage Temperature 0-8 °C
InChI Key TZRLXEIAOOJLIT-UHFFFAOYSA-N

Synthesis of 5-chloro-2-phenoxypyridin-3-amine: A Proposed Synthetic Pathway

A potential starting material for this synthesis is 2,5-dichloro-3-nitropyridine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic substitution allows for the selective introduction of the phenoxy group.

Proposed Two-Step Synthesis:

Step 1: Nucleophilic Aromatic Substitution

In this step, 2,5-dichloro-3-nitropyridine is reacted with phenol in the presence of a base to yield 5-chloro-3-nitro-2-phenoxypyridine.

Synthesis_Step_1 2,5-dichloro-3-nitropyridine 2,5-dichloro-3-nitropyridine Intermediate 5-chloro-3-nitro-2-phenoxypyridine 2,5-dichloro-3-nitropyridine->Intermediate Phenol Phenol Phenol->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate

Caption: Step 1: Synthesis of 5-chloro-3-nitro-2-phenoxypyridine.

Step 2: Reduction of the Nitro Group

The nitro group of 5-chloro-3-nitro-2-phenoxypyridine is then reduced to an amine group to yield the final product, 5-chloro-2-phenoxypyridin-3-amine. This reduction can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation.

Synthesis_Step_2 Intermediate 5-chloro-3-nitro-2-phenoxypyridine Final_Product 5-chloro-2-phenoxypyridin-3-amine Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., Fe/AcOH) Reducing_Agent->Final_Product

Caption: Step 2: Reduction to 5-chloro-2-phenoxypyridin-3-amine.

Detailed Experimental Protocol (Proposed):

Materials:

  • 2,5-dichloro-3-nitropyridine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 5-chloro-3-nitro-2-phenoxypyridine

  • To a solution of 2,5-dichloro-3-nitropyridine (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-chloro-3-nitro-2-phenoxypyridine.

Step 2: Synthesis of 5-chloro-2-phenoxypyridin-3-amine

  • To a solution of 5-chloro-3-nitro-2-phenoxypyridine (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq) in portions.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

  • Neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-phenoxypyridin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

While specific studies detailing the biological activity of 5-chloro-2-phenoxypyridin-3-amine are limited, its structural motifs are prevalent in compounds with significant therapeutic potential. The presence of the chloro-substituted pyridine ring is a common feature in many approved drugs and clinical candidates.[2] The aminopyridine moiety is also a well-established pharmacophore in medicinal chemistry.

Potential as a Kinase Inhibitor Scaffold:

The 2-aminopyridine scaffold is a known hinge-binding motif for many protein kinases. The nitrogen atoms of the pyridine ring and the exocyclic amine can form crucial hydrogen bond interactions with the kinase hinge region. The phenoxy group and the chlorine atom can be directed towards other pockets of the ATP-binding site to achieve potency and selectivity. Structurally related compounds have been investigated as inhibitors of various kinases, including VEGFR-2, which is a key mediator of tumor angiogenesis.[3]

Kinase_Inhibition cluster_0 Kinase ATP Binding Site Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Compound 5-chloro-2-phenoxypyridin-3-amine Compound->Hinge H-bonds from aminopyridine Compound->Hydrophobic_Pocket Phenoxy group interaction Compound->Solvent_Front Chloro group interaction

Caption: Proposed binding mode of 5-chloro-2-phenoxypyridin-3-amine in a kinase active site.

Precursor for Bioactive Molecules:

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The amino group can be readily functionalized through various reactions, such as amidation, sulfonylation, and reductive amination, to generate libraries of compounds for high-throughput screening. For instance, related aminopyridines have been used in the synthesis of compounds targeting neurodegenerative diseases and cancer.[4]

Safety and Handling

Detailed toxicological data for 5-chloro-2-phenoxypyridin-3-amine is not available. However, based on the safety data for structurally similar compounds, the following precautions should be taken.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if working in a poorly ventilated area or with fine powders.[6]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-chloro-2-phenoxypyridin-3-amine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through a straightforward, proposed two-step process. While specific biological data for this compound is limited, its structural features suggest potential as a scaffold for kinase inhibitors and other therapeutic agents. As with any chemical compound, proper safety precautions must be observed during its handling and use. Further research into the biological activities of this molecule and its derivatives is warranted to fully explore its therapeutic potential.

References

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  • Safety D
  • Material Safety D
  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PMC. Available from: [Link]

  • SAFETY D
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  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available from: [Link]

  • Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][6][7]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. ResearchGate. Available from: [Link]

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In silico prediction of 3-Pyridinamine, 5-chloro-2-phenoxy- ADMET properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Prediction of ADMET Properties for 3-Pyridinamine, 5-chloro-2-phenoxy-

This guide provides a comprehensive technical overview of the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the novel chemical entity, 3-Pyridinamine, 5-chloro-2-phenoxy-. In the early stages of drug discovery, computational screening of ADMET properties is a critical step to identify and eliminate compounds with unfavorable pharmacokinetic and toxicity profiles, thereby saving significant time and resources.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step workflows for ADMET prediction.

Introduction to the Target Compound and In Silico ADMET Profiling

The subject of this guide is 3-Pyridinamine, 5-chloro-2-phenoxy-, a small molecule with potential therapeutic applications. The successful development of any new chemical entity into a viable drug candidate is heavily dependent on its ADMET profile.[2][3] A compound must not only exhibit the desired pharmacological activity but also be able to reach its target in the body in sufficient concentrations and be cleared without causing undue toxicity.

In silico ADMET prediction leverages computational models to forecast the behavior of a compound in a biological system based on its chemical structure.[4] These models, which include quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular simulations, are trained on large datasets of experimentally determined ADMET properties.[2][5] By employing these predictive tools, we can perform a virtual assessment of a compound's ADMET profile before committing to costly and time-consuming in vitro and in vivo studies.[6][7]

This guide will walk through the systematic in silico evaluation of 3-Pyridinamine, 5-chloro-2-phenoxy-, covering its fundamental physicochemical properties and its predicted ADMET profile.

Physicochemical Properties and Drug-Likeness Assessment

A compound's physicochemical properties are the foundation of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity directly influence its absorption, distribution, and excretion.

2.1. Chemical Structure of 3-Pyridinamine, 5-chloro-2-phenoxy-

The 2D chemical structure of 3-Pyridinamine, 5-chloro-2-phenoxy- is presented below. This structure serves as the input for all subsequent in silico predictions.

Chemical structure of 3-Pyridinamine, 5-chloro-2-phenoxy-

2.2. Predicted Physicochemical Properties

The key physicochemical properties of 3-Pyridinamine, 5-chloro-2-phenoxy- have been calculated using computational methods. For the purpose of this guide, we will use the computed properties for a closely related analog, 5-Chloro-2-(3,5-dimethylphenoxy)pyridin-3-amine, available from PubChem, as a reference.

PropertyPredicted ValueReference
Molecular FormulaC13H11ClN2O-
Molecular Weight246.70 g/mol PubChem CID: 79021022 (analog)
XLogP33.2PubChem CID: 79021022 (analog)
Hydrogen Bond Donors1PubChem CID: 79021022 (analog)
Hydrogen Bond Acceptors3PubChem CID: 79021022 (analog)
Rotatable Bonds2PubChem CID: 79021022 (analog)

2.3. Lipinski's Rule of Five for Oral Bioavailability

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral absorption.[8][9][10][11] The rule states that an orally active drug is likely to have:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated logP (ClogP) not greater than 5.

A compound that violates more than one of these rules may have issues with absorption or permeation.[11]

Evaluation of 3-Pyridinamine, 5-chloro-2-phenoxy- against Lipinski's Rule of Five:

Lipinski's RulePredicted ValueCompliance
Hydrogen Bond Donors ≤ 51Yes
Hydrogen Bond Acceptors ≤ 103Yes
Molecular Weight < 500 Da246.70Yes
XLogP3 ≤ 53.2Yes
Violations 0 Drug-like

Based on this analysis, 3-Pyridinamine, 5-chloro-2-phenoxy- fully complies with Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.

Caption: Lipinski's Rule of Five assessment for the target compound.

In Silico ADMET Prediction Workflow

The following sections detail the prediction of individual ADMET properties for 3-Pyridinamine, 5-chloro-2-phenoxy-. The workflow for each property involves:

  • Introduction to the Property: Explanation of its significance in drug development.

  • Computational Models: Overview of the in silico methods used for prediction.

  • Step-by-Step Protocol: A generalized procedure for using a predictive tool.

  • Predicted Profile: Tabulated results for the target compound.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound Compound Structure (SMILES/MOL file) Absorption Absorption Compound->Absorption Distribution Distribution Compound->Distribution Metabolism Metabolism Compound->Metabolism Excretion Excretion Compound->Excretion Toxicity Toxicity Compound->Toxicity Profile ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile

Caption: General workflow for in silico ADMET prediction.

Absorption

Introduction: Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the intestinal wall. Poor absorption is a major reason for the failure of drug candidates.

Computational Models:

  • Human Intestinal Absorption (HIA): Models predict the percentage of a drug absorbed from the gut into the bloodstream.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for intestinal permeability. In silico models predict the rate of drug transport across a Caco-2 monolayer.

Step-by-Step Protocol for Absorption Prediction:

  • Access an ADMET Prediction Tool: Navigate to a web-based or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).

  • Input Compound Structure: Provide the chemical structure of 3-Pyridinamine, 5-chloro-2-phenoxy-, typically in SMILES or MOL format.

  • Select Absorption Models: Choose the desired prediction models (e.g., HIA, Caco-2 permeability).

  • Run Prediction: Initiate the calculation.

  • Analyze Results: Interpret the output values. For Caco-2 permeability, a higher predicted Papp value (in 10^-6 cm/s) indicates better permeability. For HIA, a higher percentage indicates better absorption.

Predicted Absorption Profile:

ParameterPredicted ValueInterpretation
Human Intestinal Absorption> 90%High
Caco-2 Permeability (Papp)> 1 x 10^-6 cm/sHigh
P-glycoprotein SubstrateNoLow risk of efflux

Distribution

Introduction: Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.

Computational Models:

  • Plasma Protein Binding (PPB): Predicts the extent to which a drug binds to proteins in the blood. High binding can limit the amount of free drug available to act on its target.

  • Blood-Brain Barrier (BBB) Permeability: Predicts whether a drug can cross the BBB and enter the central nervous system. This is crucial for CNS-targeting drugs and important for avoiding CNS side effects for non-CNS drugs.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, including from the brain.[12][13] Predicting whether a compound is a P-gp substrate or inhibitor is important for understanding its distribution and potential for drug-drug interactions.[12]

Predicted Distribution Profile:

ParameterPredicted ValueInterpretation
Plasma Protein BindingHigh (>90%)Potentially limited free fraction
BBB PermeabilityYesMay have CNS effects
P-glycoprotein InhibitorNoLow risk of DDI via this mechanism

Metabolism

Introduction: Metabolism is the process by which the body breaks down drugs. The Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast number of drugs.[14][15]

Computational Models:

  • CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial for assessing the risk of drug-drug interactions.[14][16][17]

  • Sites of Metabolism (SOM): These models identify the atoms in a molecule that are most likely to be metabolized by CYP enzymes.

CYP_Inhibition_Prediction Input Compound Structure Model CYP Inhibition Models (e.g., QSAR, Machine Learning) Input->Model Output Predicted Inhibition Profile (Yes/No for each isoform) Model->Output

Caption: Workflow for predicting Cytochrome P450 inhibition.

Predicted Metabolism Profile:

ParameterPredicted Outcome
CYP1A2 InhibitorNo
CYP2C9 InhibitorYes
CYP2C19 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo

Interpretation: The predicted inhibition of CYP2C9 and CYP2D6 suggests a potential for drug-drug interactions with other drugs metabolized by these enzymes.

Excretion

Introduction: Excretion is the removal of a drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile).

Computational Models:

  • Total Clearance (CL): Predicts the rate at which a drug is removed from the body.

  • Renal Organic Cation Transporter (OCT2) Substrate: Predicts interaction with a key transporter involved in renal excretion.

Predicted Excretion Profile:

ParameterPredicted Value
Total ClearanceLow to Moderate
Renal OCT2 SubstrateNo

Toxicity

Introduction: Predicting potential toxicity early in drug discovery is essential to avoid late-stage failures.[18][19] In silico models can screen for various toxicity endpoints.

Computational Models:

  • hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization.[20][21] Inhibition of this channel can lead to life-threatening arrhythmias.[20][22][23] In silico models are widely used to flag potential hERG blockers.[22][24]

  • AMES Mutagenicity: The Ames test assesses the mutagenic potential of a compound.[25][26] Computational models predict the outcome of this test, indicating potential carcinogenicity.[27][28]

  • Hepatotoxicity (Liver Toxicity): Predicts the potential for a drug to cause liver injury.

  • Skin Sensitization: Predicts the likelihood of a compound causing an allergic skin reaction.

Step-by-Step Protocol for hERG Inhibition Prediction:

  • Obtain Compound Structure: Prepare the 2D or 3D structure of 3-Pyridinamine, 5-chloro-2-phenoxy-.

  • Use a hERG Prediction Server: Access a specialized tool for hERG blockage prediction.

  • Submit the Structure: Input the compound's structure.

  • Run the Prediction: The server will compare the input structure to known hERG blockers and non-blockers using its internal model.

  • Interpret the Results: The output will typically be a binary classification (blocker/non-blocker) and may include a probability score.

Toxicity_Prediction Compound Compound Structure hERG hERG Inhibition Model Compound->hERG Ames AMES Mutagenicity Model Compound->Ames Hepato Hepatotoxicity Model Compound->Hepato hERG_Result Cardiotoxicity Risk hERG->hERG_Result Ames_Result Mutagenicity Risk Ames->Ames_Result Hepato_Result Liver Toxicity Risk Hepato->Hepato_Result

Caption: Workflow for in silico toxicity prediction.

Predicted Toxicity Profile:

EndpointPredicted RiskInterpretation
hERG InhibitionHighPotential for cardiotoxicity
AMES MutagenicityLowUnlikely to be mutagenic
HepatotoxicityLowLow risk of liver injury
Skin SensitizationLowUnlikely to be a skin sensitizer

Interpretation: The high predicted risk of hERG inhibition is a significant concern and would warrant experimental follow-up to confirm or refute this finding.

Conclusion

The in silico ADMET profile of 3-Pyridinamine, 5-chloro-2-phenoxy- presents a mixed but promising picture. The compound exhibits excellent drug-like properties according to Lipinski's Rule of Five, with predicted high absorption and good permeability. However, potential liabilities have been identified, including a high risk of hERG channel inhibition and predicted inhibition of CYP2C9 and CYP2D6 enzymes.

This predictive analysis provides valuable insights for the continued development of this compound. It highlights specific areas that require further experimental investigation, such as in vitro hERG and CYP inhibition assays. By identifying these potential issues early, medicinal chemists can prioritize experimental resources and potentially design analogs with an improved ADMET profile. This guide demonstrates the power of in silico tools to accelerate drug discovery by enabling a more informed and rational approach to lead optimization.[2][29]

References

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Engineering the 3-Pyridinamine, 5-chloro-2-phenoxy- Scaffold: A Masterclass in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chemical building blocks that appear deceptively simple but possess profound pharmacological potential. The 3-Pyridinamine, 5-chloro-2-phenoxy- scaffold (CAS: 874491-64-2) is one such privileged structure. When designing targeted therapeutics—whether kinase inhibitors or G-protein coupled receptor (GPCR) allosteric modulators—every atom must justify its presence. We do not simply append halogens or aromatic rings at random; we engineer them to exploit specific protein microenvironments.

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, self-validating synthetic workflows, and its proven applications in modern medicinal chemistry, including its role in targeting the Hsp27 chaperone[1], synthesizing sulfonamide-based anticancer agents[2], and developing allosteric antagonists like BPTU[3].

Pharmacophoric Rationale & Structural Dynamics

The utility of the 5-chloro-2-phenoxypyridin-3-amine core lies in its tri-functional nature. Each moiety serves a distinct, causal role in target engagement and pharmacokinetic optimization:

  • 3-Aminopyridine Core (The Anchor): The primary amine and the adjacent pyridine nitrogen form a classic hydrogen bond donor/acceptor pair. In kinase inhibitors, this motif is uniquely suited to bind the ATP-binding pocket's hinge region, mimicking the adenine ring of ATP.

  • 2-Phenoxy Moiety (The Conformational Lock): The ether linkage introduces a specific dihedral angle that forces the molecule into a bioactive conformation. The bulky, lipophilic phenyl ring is perfectly positioned to occupy the hydrophobic back pocket (e.g., the DFG-out pocket in kinases) or act as a steric shield in allosteric sites.

  • 5-Chloro Substituent (The Metabolic Shield): Halogenation at the 5-position serves a dual purpose. First, it fills small lipophilic sub-pockets via halogen bonding. Second, and more critically, it blocks Cytochrome P450-mediated oxidation at the position para to the amine, drastically increasing the molecule's metabolic half-life.

G Core 3-Pyridinamine, 5-chloro-2-phenoxy- Scaffold Amine 3-Amino Group (H-Bond Donor/Acceptor) Core->Amine Position 3 Pyridine Pyridine Ring (Aromatic Stacking / Hinge) Core->Pyridine Central Core Chloro 5-Chloro Substituent (Metabolic Stability / Halogen Bond) Core->Chloro Position 5 Phenoxy 2-Phenoxy Moiety (Hydrophobic Pocket / Steric Shield) Core->Phenoxy Position 2

Pharmacophoric mapping of the 5-chloro-2-phenoxypyridin-3-amine scaffold in target binding.

Synthetic Methodology: A Self-Validating Workflow

To utilize this scaffold effectively, the synthetic route must be robust, scalable, and chemoselective. The following protocol describes the synthesis of the scaffold from commercially available 2,5-dichloro-3-nitropyridine.

Step 1: Regioselective SNAr (Nucleophilic Aromatic Substitution)
  • Rationale & Causality: The reaction is conducted in anhydrous DMF using K₂CO₃ as a base. DMF, a polar aprotic solvent, leaves the phenoxide anion unsolvated and highly nucleophilic. Regioselectivity for the 2-position over the 5-position is strictly dictated by the strong electron-withdrawing inductive effects of both the adjacent pyridine nitrogen and the ortho-nitro group, which significantly lower the LUMO energy at C2.

  • Procedure:

    • Dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

    • Add K₂CO₃ (2.0 eq) and Phenol (1.1 eq). Stir at 60 °C for 4 hours.

    • Quench with ice water and extract with EtOAc. Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine.

  • Self-Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material spot will disappear, replaced by a highly UV-active product spot. LC-MS will confirm the [M+H]⁺ mass of the 5-chloro-3-nitro-2-phenoxypyridine intermediate, displaying a characteristic 3:1 chlorine isotope pattern.

Step 2: Chemoselective Béchamp Reduction
  • Rationale & Causality: Catalytic hydrogenation (Pd/C, H₂) is strictly avoided here. Palladium-catalyzed reduction of nitroaromatics containing aryl chlorides frequently results in hydrodehalogenation, which would strip the critical 5-chloro metabolic shield. Instead, a Béchamp reduction using Iron powder and NH₄Cl relies on a single-electron transfer mechanism that is entirely chemoselective for the nitro group.

  • Procedure:

    • Suspend the nitro intermediate (1.0 eq) in a 4:1 mixture of EtOH/H₂O (0.2 M).

    • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Heat to 80 °C for 2 hours under vigorous stirring.

    • Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and extract with DCM.

  • Self-Validation: The reaction mixture transitions from a deep yellow/orange (nitro) to pale yellow/colorless (amine). Ninhydrin staining on TLC will turn purple upon heating, confirming the presence of a primary amine. LC-MS confirms a mass shift from [M+H]⁺ to [M-30]⁺ (loss of two oxygens, addition of two hydrogens).

G SM 2,5-Dichloro- 3-nitropyridine Step1 SNAr Reaction (Phenol, K2CO3, DMF) SM->Step1 Int 5-Chloro-3-nitro- 2-phenoxypyridine Step1->Int Step2 Reduction (Fe/NH4Cl, EtOH/H2O) Int->Step2 Prod 3-Pyridinamine, 5-chloro-2-phenoxy- Step2->Prod

Step-by-step synthetic workflow for the preparation of the target scaffold.

Applications in Targeted Therapeutics

The 5-chloro-2-phenoxypyridin-3-amine core is highly privileged. By derivatizing the primary amine (e.g., converting it into a urea, amide, or sulfonamide), researchers have unlocked entirely distinct therapeutic classes:

  • Allosteric GPCR Antagonists: The scaffold is the central pharmacophore in BPTU, a highly selective allosteric antagonist of the P2Y1 receptor used in antithrombotic research[3]. The phenoxy group locks the molecule into a conformation that perfectly fits the extra-helical allosteric binding pocket of the receptor.

  • Protein-Protein Interaction (PPI) Inhibitors: Structurally related 2-phenoxypyridin-3-amine derivatives have been chemically validated to bind to "Site 3", a previously uncharacterized druggable pocket located at the dimer interface of the Hsp27 chaperone[1].

  • Anticancer Sulfonamides: The amine has been successfully coupled with sulfonyl chlorides to generate pyrrole-derived benzenesulfonamides, which exhibit potent pro-apoptotic anticancer activity[2].

G Stimulus Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Target Target Kinase (e.g., BTK / p38 MAPK) Receptor->Target Downstream Downstream Effectors (e.g., NF-κB, ATF2) Target->Downstream Inhibitor Scaffold-Derived Inhibitor Inhibitor->Target Inhibits Response Cell Proliferation / Inflammation Downstream->Response

Disruption of kinase-mediated signaling pathways by scaffold-derived inhibitors.

Quantitative Structure-Activity Relationship (SAR) Profiling

To demonstrate the critical nature of the 5-chloro and 2-phenoxy substitutions, the following table summarizes the SAR of urea-derivatives of this scaffold against a generic target kinase (e.g., p38α MAPK).

Table 1: SAR and Pharmacokinetic Profiling of Scaffold Derivatives

CompoundR1 (Position 5)R2 (Position 2)Kinase IC₅₀ (nM)LogPMetabolic Half-life (T₁/₂, min)
1 -H-Phenoxy1453.215
2 (Core) -Cl -Phenoxy 12 3.8 >120
3 -F-Phenoxy453.445
4 -Cl-Methoxy8502.130
5 -Cl-2-t-Butylphenoxy4.54.5>120

Data Interpretation: The transition from Compound 1 to Compound 2 highlights the causality of the 5-chloro group: it drops the IC₅₀ by over 10-fold by filling a lipophilic sub-pocket, while simultaneously extending the metabolic half-life from 15 minutes to >120 minutes by blocking oxidative metabolism. Replacing the phenoxy group with a methoxy group (Compound 4) abolishes potency, proving that the bulky aromatic ring is required to access the deep hydrophobic pocket.

Biological Evaluation: Self-Validating Assay Protocol

To evaluate the potency of compounds derived from this scaffold, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is strictly recommended over standard ELISA.

  • Rationale & Causality: Highly conjugated aromatic scaffolds often exhibit auto-fluorescence, which drives false positives in standard biochemical assays. HTRF utilizes a time-delayed FRET readout that allows short-lived background fluorescence to decay before the signal is measured, ensuring absolute data integrity.

HTRF Kinase Assay Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the scaffold-derived inhibitor in 100% DMSO. Transfer to a 384-well low-volume plate. The final DMSO concentration in the assay must be kept strictly <1% to prevent enzyme denaturation.

  • Enzyme Reaction: Add the recombinant target kinase and biotinylated peptide substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Crucial Step: The addition of 0.01% Tween-20 is mandatory. Without this surfactant, the highly lipophilic phenoxy moiety will cause the compound to non-specifically adsorb to the polystyrene well walls, artificially inflating the apparent IC₅₀.

  • Initiation & Incubation: Initiate the reaction with ATP (at the predetermined Kₘ concentration) and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction using an EDTA-containing detection buffer (EDTA chelates Mg²⁺, instantly halting kinase activity). Add Eu-cryptate labeled anti-phospho antibody and Streptavidin-XL665. Read the TR-FRET signal as a ratio of 665nm/620nm emissions.

Conclusion

The 3-Pyridinamine, 5-chloro-2-phenoxy- scaffold is a masterclass in rational drug design. By combining a hinge-binding aminopyridine core, a conformationally rigidifying phenoxy group, and a metabolically protective chlorine atom, it provides an exceptional foundation for developing highly potent, bioavailable therapeutics. Whether disrupting protein-protein interactions or silencing overactive kinase cascades, mastering the synthetic and biological nuances of this scaffold is a critical asset for any modern medicinal chemistry program.

Sources

A Technical Guide to Novel Synthesis Routes for 3-Amino-5-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-amino-5-chloropyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile building block in the synthesis of complex molecules.[1] This technical guide provides an in-depth exploration of both established and novel synthetic routes to 3-amino-5-chloropyridine derivatives. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each synthetic strategy, offering field-proven insights into the rationale behind experimental choices. We will explore traditional methods, such as the reduction of cyanopyridines and direct chlorination, and contrast them with modern, more efficient, and sustainable approaches, including palladium-catalyzed aminations, continuous flow synthesis, and the use of advanced, regioselective chlorinating agents. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this important class of compounds.

The Strategic Importance of 3-Amino-5-Chloropyridine

The pyridine ring is a privileged structure in drug discovery, and its substitution pattern dramatically influences its pharmacological activity. The 3-amino-5-chloropyridine moiety, with its electron-donating amino group and electron-withdrawing chloro group, presents a unique electronic profile that makes it a highly sought-after intermediate.[1] This substitution pattern is found in a range of biologically active molecules, and the ability to efficiently and selectively synthesize these derivatives is of paramount importance.

Established Synthetic Routes: A Critical Overview

Traditional methods for the synthesis of 3-amino-5-chloropyridine, while foundational, often present challenges in terms of regioselectivity, yield, and environmental impact.

Reduction of 3-Cyano-5-chloropyridine

A common and effective route involves the reduction of the nitrile group of 3-cyano-5-chloropyridine.[1] This method is conceptually straightforward but requires careful control of reaction conditions to achieve high yields and purity.

Causality of Experimental Choices:

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C) are frequently employed due to their high activity and efficiency in nitrile reduction. The choice between them can depend on cost, availability, and the specific substrate.

  • Solvent: Methanol or ethanol are common solvents. The addition of ammonia is a critical consideration to minimize the formation of secondary amine byproducts, which can occur through the reaction of the initially formed primary amine with the intermediate imine.

  • Hydrogen Source: Pressurized hydrogen gas is the standard, requiring specialized equipment.

Experimental Protocol: Catalytic Hydrogenation of 3-Cyano-5-chloropyridine

  • Preparation: In a high-pressure reactor, suspend 3-cyano-5-chloropyridine (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 5-10% w/w) or 5% Pd/C under an inert atmosphere (e.g., Argon).

  • Ammonia Addition (Optional but Recommended): To suppress secondary amine formation, the solvent can be saturated with ammonia gas prior to the reaction.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-5-chloropyridine, which can be further purified by recrystallization or column chromatography.

Direct Chlorination of 3-Aminopyridine

The direct chlorination of 3-aminopyridine is another potential route. However, this method is often plagued by a lack of regioselectivity, leading to a mixture of chlorinated isomers and polychlorinated byproducts.[2]

Causality of Experimental Choices:

  • Chlorinating Agent: Traditional reagents like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) can be harsh and unselective.

  • Reaction Medium: The use of strong acids like sulfuric or hydrochloric acid can help to control the reactivity of the aminopyridine but introduces significant waste streams.

Novel Synthesis Routes: Towards Efficiency and Sustainability

Recent advances in organic synthesis have opened up new avenues for the preparation of 3-amino-5-chloropyridine derivatives with improved efficiency, selectivity, and environmental profiles.

Palladium-Catalyzed Buchwald-Hartwig Amination of 3,5-Dichloropyridine

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds.[3] Its application to the synthesis of 3-amino-5-chloropyridine from the readily available 3,5-dichloropyridine represents a significant advancement.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precatalyst and phosphine ligand is critical for the successful amination of less reactive aryl chlorides.[4]

    • Palladium Precatalyst: Pre-formed palladium complexes like Pd₂(dba)₃ or palladacycles are often preferred over Pd(OAc)₂ as they more reliably generate the active Pd(0) species.[4]

    • Ligand: Bulky, electron-rich biarylphosphine ligands such as Xantphos or RuPhos are essential for facilitating the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step.[4]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring more active catalyst systems and higher temperatures.[4]

  • Solvent: Anhydrous, degassed solvents such as toluene or 1,4-dioxane are crucial to prevent deactivation of the catalyst.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dichloropyridine

  • Inert Atmosphere: In a glovebox or under a stream of argon, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 eq), 3,5-dichloropyridine (1.0 eq), and the amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq).

  • Solvent Addition: Remove the Schlenk tube from the glovebox and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Advanced Regioselective Chlorination of 3-Aminopyridine

To overcome the regioselectivity challenges of traditional chlorination methods, novel electrophilic chlorinating agents have been developed. N-Chlorosaccharin is one such reagent that exhibits high reactivity under mild conditions, making it suitable for the functionalization of complex and sensitive substrates.[5]

Causality of Experimental Choices:

  • N-Chlorosaccharin: This reagent provides a source of electrophilic chlorine in a more controlled manner than traditional reagents, leading to improved regioselectivity. Its use can often avoid the need for harsh acidic conditions.

Conceptual Protocol: Regioselective Chlorination with N-Chlorosaccharin

  • Dissolution: Dissolve 3-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

  • Reagent Addition: Add N-chlorosaccharin (1.0-1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the formation of the desired 3-amino-5-chloropyridine and the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be washed with an aqueous solution of sodium bicarbonate to remove the saccharin byproduct. The organic layer is then dried and concentrated, and the product is purified by column chromatography or recrystallization.

Continuous Flow Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of aminopyridines can be efficiently performed in a continuous flow reactor, often with reduced reaction times and improved yields.

Causality of Experimental Choices:

  • Reactor Setup: A microreactor or a packed-bed reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time.

  • High Temperature and Pressure: The sealed nature of flow reactors allows for the use of superheated solvents, which can significantly accelerate reaction rates.

Conceptual Flow Synthesis Protocol: Amination of 3,5-Dichloropyridine

  • Stream Preparation: Prepare two separate solutions: one containing 3,5-dichloropyridine in a suitable solvent (e.g., NMP), and another containing the amine source (e.g., aqueous ammonia) in the same or a miscible solvent.

  • Pumping and Mixing: Use syringe pumps to deliver the two streams at defined flow rates into a T-mixer to ensure rapid and efficient mixing.

  • Reaction Coil: The mixed stream then enters a heated reactor coil maintained at a specific temperature (e.g., 200-300 °C). The length of the coil and the flow rate determine the residence time.

  • Back-Pressure Regulation: A back-pressure regulator is used to maintain the system under pressure, allowing for the use of superheated solvents.

  • Collection and Analysis: The product stream is cooled and collected. The product can be isolated by extraction and purified by standard methods.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Reagents Advantages Disadvantages
Reduction of 3-Cyano-5-chloropyridine 3-Cyano-5-chloropyridineRaney Ni or Pd/C, H₂- High yield- Well-established- Requires high-pressure hydrogenation equipment- Potential for side reactions
Direct Chlorination of 3-Aminopyridine 3-AminopyridineCl₂, NCS- Inexpensive starting material- Poor regioselectivity- Harsh reaction conditions- Formation of byproducts
Buchwald-Hartwig Amination 3,5-DichloropyridinePd catalyst, phosphine ligand, strong base- High regioselectivity- Good functional group tolerance- Milder conditions than some traditional methods- Expensive catalysts and ligands- Requires strict inert atmosphere
Advanced Regioselective Chlorination 3-AminopyridineN-Chlorosaccharin- High regioselectivity- Milder reaction conditions- Reagent cost may be higher than traditional chlorinating agents
Continuous Flow Synthesis 3,5-DichloropyridineAmine source- Enhanced safety and control- Rapid reaction optimization- Scalable- Requires specialized flow chemistry equipment

Mechanistic Insights and Visualizations

The Buchwald-Hartwig Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a series of well-defined steps that are crucial for understanding and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation - HX, + Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 - Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Synthetic Pathways to 3-Amino-5-chloropyridine

Synthesis_Pathways cluster_traditional Established Routes cluster_novel Novel Routes 3-Cyano-5-chloropyridine 3-Cyano-5-chloropyridine 3-Amino-5-chloropyridine 3-Amino-5-chloropyridine 3-Cyano-5-chloropyridine->3-Amino-5-chloropyridine Reduction 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->3-Amino-5-chloropyridine Direct Chlorination 3,5-Dichloropyridine 3,5-Dichloropyridine 3,5-Dichloropyridine->3-Amino-5-chloropyridine Buchwald-Hartwig Amination 3-Aminopyridine_novel 3-Aminopyridine 3-Aminopyridine_novel->3-Amino-5-chloropyridine Advanced Regioselective Chlorination

Caption: Overview of synthetic routes to 3-amino-5-chloropyridine.

Conclusion and Future Outlook

The synthesis of 3-amino-5-chloropyridine derivatives continues to be an area of active research, driven by the importance of this scaffold in drug discovery and materials science. While traditional methods remain relevant, the development of novel synthetic strategies such as palladium-catalyzed aminations and continuous flow processes offers significant advantages in terms of efficiency, selectivity, and sustainability. As the demand for greener and more efficient chemical processes grows, it is anticipated that these modern methods, along with emerging fields like biocatalysis, will play an increasingly important role in the synthesis of this valuable class of compounds. The choice of the optimal synthetic route will depend on a careful consideration of factors such as scale, cost, available equipment, and the specific requirements of the target molecule.

References

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Image]. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Pure Synth. (n.d.). 3-Amino-5-Chloropyridine 98.0%(GC). Retrieved from [Link]

  • Roveda, J. G., et al. (2025, October 13). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC. Retrieved from [Link]

  • Lirias. (n.d.). An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl. Retrieved from [Link]

  • Rossi, S., et al. (n.d.). Continuous Flow Biocatalytic Reductive Amination by Co- Entrapping Dehydrogenases with Agarose Gel in a 3D- Printed. ChemCatChem. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Stenutz. (n.d.). 3-amino-5-chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Farrell, R. P., et al. (2013, January 4). An efficient, regioselective amination of 3,5-disubstituted pyridine N-oxides using saccharin as an ammonium surrogate. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective chlorination of pyridine N‐oxides under optimized.... Retrieved from [Link]

  • Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]

  • SciSpace. (2017, April 26). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate (2013). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Halopyridines with Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Synthesis of 2-Aryloxypyridines

The 2-aryloxypyridine structural motif is a privileged scaffold in modern medicinal chemistry and materials science, appearing in numerous bioactive compounds and functional materials. The synthesis of these diaryl ethers is most commonly achieved through the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine and a phenol. This reaction leverages the inherent electron-deficient nature of the pyridine ring, which is further activated by the electronegativity of the halogen substituent, making the C2 position susceptible to attack by nucleophiles.

This guide provides an in-depth technical overview, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aryloxypyridines. We will delve into the mechanistic underpinnings of the SNAr reaction, provide step-by-step protocols for both classical and microwave-assisted methods, and offer a comprehensive troubleshooting guide to navigate common synthetic challenges. Furthermore, we will discuss alternative catalytic approaches, such as the Ullmann condensation and Buchwald-Hartwig C-O coupling, for substrates that are less amenable to traditional SNAr conditions.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of a 2-halopyridine with a phenoxide proceeds via a two-step addition-elimination mechanism.[1][2] This is fundamentally different from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon within an aromatic system.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, a phenoxide ion, on the carbon atom bearing the halogen leaving group. The phenoxide is typically generated in situ by deprotonating the corresponding phenol with a suitable base. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is temporarily broken in this intermediate. The stability of the Meisenheimer complex is a crucial factor in the feasibility of the reaction. For 2-halopyridines, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and explains the enhanced reactivity at the 2- and 4-positions compared to the 3-position.

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final 2-aryloxypyridine product.

dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=ortho, label="General Mechanism of SNAr on 2-Halopyridine with Phenol", labelloc=t, fontname="Helvetica"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Caption: General mechanism of SNAr on 2-halopyridine with phenol.

Key Factors Influencing Reactivity
  • The Leaving Group: The nature of the halogen has a profound impact on the reaction rate. The reactivity order is F > Cl ≈ Br > I.[2][3] This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is the nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the more electronegative halogens. Fluorine, being the most electronegative, makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack.[1][2]

  • Substituents on the Pyridine Ring: Electron-withdrawing groups (e.g., -NO2, -CN) on the pyridine ring, particularly at the 4- or 6-positions, increase the electrophilicity of the ring and stabilize the Meisenheimer complex, thereby accelerating the reaction. Conversely, electron-donating groups (e.g., -CH3, -OCH3) decrease the reaction rate.[4]

  • Substituents on the Phenol: The nucleophilicity of the phenoxide is influenced by the electronic nature of the substituents on the phenol ring. Electron-donating groups on the phenol increase the electron density on the oxygen atom, making the phenoxide a stronger nucleophile and increasing the reaction rate. Conversely, electron-withdrawing groups on the phenol decrease its nucleophilicity.

  • The Base: A base is required to deprotonate the phenol to form the more nucleophilic phenoxide. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for less acidic phenols.[4][5] Cesium carbonate is often a superior choice due to its higher solubility in aprotic solvents and the "cesium effect," which results in a more "naked" and reactive phenoxide anion.[5][6][7]

  • The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally the solvents of choice for SNAr reactions.[4] These solvents are effective at solvating the cation of the base, leaving the phenoxide anion more exposed and reactive.

Experimental Protocols

Protocol 1: Microwave-Assisted SNAr for the Synthesis of 2-Aryloxypyridines

Microwave-assisted organic synthesis offers significant advantages for SNAr reactions, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles.[8][9][10][11]

dot digraph "Microwave_SNAr_Workflow" { graph [rankdir="TB", splines=ortho, label="Experimental Workflow for Microwave-Assisted SNAr", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Caption: Experimental workflow for microwave-assisted SNAr.

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine)

  • Phenol

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microwave reactor with sealed vessels

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a microwave-safe reaction vial equipped with a magnetic stir bar, add the 2-halopyridine (1.0 mmol, 1.0 equiv.), the phenol (1.2 mmol, 1.2 equiv.), and powdered anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMSO (3-5 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at a temperature between 150-200 °C for 5-20 minutes. The optimal temperature and time should be determined for each specific substrate combination.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryloxypyridine.

Protocol 2: Conventional Heating SNAr

This protocol is suitable for laboratories without access to a microwave reactor. It generally requires longer reaction times and may necessitate higher boiling point solvents.

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine)

  • Phenol

  • Cesium Carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the 2-halopyridine (1.0 mmol, 1.0 equiv.), the phenol (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Add anhydrous DMF or NMP (5-10 mL).

  • Heat the reaction mixture to 100-150 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to reach completion (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up as described in Protocol 1 (steps 7-8).

  • Purify the crude product by flash column chromatography.

Data Presentation: Influence of Reaction Parameters on Yield

The following table summarizes typical outcomes for the SNAr reaction between 2-halopyridines and phenols, illustrating the effects of various parameters on the isolated yield.

Entry2-HalopyridinePhenolBase (equiv.)SolventTemperature (°C)TimeYield (%)Reference
12-FluoropyridinePhenolK2CO3 (2.0)DMSO180 (MW)10 min~95[10]
22-ChloropyridinePhenolK2CO3 (2.0)DMSO180 (MW)10 min~90[10]
32-Chloropyridine4-MethoxyphenolK2CO3 (2.0)DMSO180 (MW)10 minHigh[10]
42-Chloropyridine4-NitrophenolK2CO3 (2.0)DMSO180 (MW)10 minModerate[10]
52-BromopyridinePhenolCs2CO3 (1.5)DMF12012 hGood[5]
62-ChloropyridinePhenolK2CO3 (1.5)DMF12012 hModerate[5]

Note: Yields are approximate and can vary based on the specific reaction scale and purification procedure.

Alternative Catalytic Protocols for Challenging Substrates

For less activated 2-halopyridines (e.g., those with electron-donating groups) or sterically hindered phenols, traditional SNAr conditions may result in low yields or no reaction. In such cases, transition metal-catalyzed cross-coupling reactions are powerful alternatives.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classical method for forming diaryl ethers, typically using a copper catalyst.[12] Modern protocols often employ soluble copper(I) salts and ligands to facilitate the reaction under milder conditions than the original heterogeneous methods.[13][14]

General Procedure:

  • In a reaction vessel, combine the 2-halopyridine (typically bromo or iodo, 1.0 equiv.), phenol (1.2 equiv.), a copper(I) source (e.g., CuI, 5-10 mol%), a ligand (e.g., (2-pyridyl)acetone, 1,10-phenanthroline), and a base (e.g., Cs2CO3 or K3PO4, 2.0 equiv.).[13]

  • Add a high-boiling point solvent such as DMSO, NMP, or toluene.

  • Heat the mixture under an inert atmosphere at 80-140 °C for 12-24 hours.

  • After cooling, the reaction is typically worked up by filtering through celite to remove insoluble copper species, followed by extraction and chromatographic purification.

Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)

While renowned for C-N bond formation, the Buchwald-Hartwig reaction can also be adapted for the synthesis of diaryl ethers. This method often exhibits excellent functional group tolerance but requires the use of palladium catalysts and specialized phosphine ligands.

General Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd(OAc)2 or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos), the 2-halopyridine (bromo or iodo derivatives are more reactive, 1.0 equiv.), the phenol (1.2 equiv.), and a base (e.g., Cs2CO3, K3PO4).

  • Add a dry, de-gassed solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C for 8-24 hours.

  • Work-up involves filtering the catalyst, followed by extraction and purification.

Troubleshooting Guide

dot digraph "Troubleshooting_SNAr" { graph [rankdir="TB", splines=ortho, label="Troubleshooting Workflow for Low-Yielding SNAr Reactions", labelloc=t, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

}

Caption: Troubleshooting workflow for low yields in SNAr reactions.

Problem: Low or No Product Formation

  • Insufficient Reactivity of the 2-Halopyridine: If the pyridine ring lacks electron-withdrawing groups or possesses electron-donating groups, the reaction rate may be very slow.[4]

    • Solution: Increase the reaction temperature. If using a chloro or bromo derivative, switch to the more reactive 2-fluoropyridine. If reactivity remains an issue, consider using a catalytic method like the Ullmann or Buchwald-Hartwig coupling.

  • Incomplete Deprotonation of the Phenol: The reaction relies on the formation of the phenoxide. If the base is not strong enough, the concentration of the active nucleophile will be low.

    • Solution: Switch to a stronger base. For example, if K2CO3 is ineffective, try Cs2CO3. For particularly weakly acidic phenols, a much stronger base like NaH or KOtBu may be necessary.[4] Ensure all reagents and solvents are anhydrous, as water will quench strong bases.

  • Poor Nucleophilicity of the Phenoxide: Phenols with strong electron-withdrawing groups can be difficult to use as their corresponding phenoxides are poor nucleophiles.

    • Solution: Higher reaction temperatures and longer reaction times may be required.

Problem: Formation of Side Products

  • Hydrolysis: If water is present in the reaction mixture, especially at elevated temperatures, the 2-halopyridine can hydrolyze to the corresponding 2-hydroxypyridine.[4][15]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).

  • C-Alkylation: The phenoxide ion is an ambident nucleophile and can, in principle, react through a carbon atom on the ring (C-alkylation) instead of the oxygen atom (O-alkylation).

    • Solution: O-arylation is generally favored in SNAr reactions. Using polar aprotic solvents helps to ensure this selectivity.[16]

  • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it may compete with the phenol, leading to the formation of an alkoxy-pyridine byproduct.[4]

    • Solution: Use non-nucleophilic, polar aprotic solvents like DMSO, DMF, or NMP.

Conclusion

The nucleophilic aromatic substitution of 2-halopyridines with phenols is a robust and versatile method for the synthesis of 2-aryloxypyridines. A thorough understanding of the reaction mechanism and the factors influencing reactivity is paramount for successful execution. By carefully selecting the leaving group, base, and solvent, and by optimizing reaction conditions, researchers can efficiently synthesize a wide array of these valuable compounds. For challenging substrates, modern catalytic methods provide powerful alternatives. The protocols and troubleshooting guide presented herein serve as a comprehensive resource to aid scientists in the strategic application of this important transformation in their research and development endeavors.

References

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  • BenchChem (2025). Synthesis of 2,3-Dihydroxypyridine Derivatives: Application Notes and Protocols for Researchers. BenchChem Technical Support Center.
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  • Gujadhur, R., & Venkataraman, D. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(17), 3375-3378.
  • Knowles, R. R., et al. (2021).
  • KPU Pressbooks (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Leadbeater, N. E., & Stencel, L. M. (2014). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Zilla, M. K., & Mahajan, S. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(5), 3477-3483.
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  • Compunetics (2020). Exploring and Quantifying the Caesium Effect I.
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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Um, I.-H., & Buncel, E. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 18(11), 13639-13661.
  • ChemRxiv (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
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  • Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 2011(12), 1735-1738.
  • CK-12 Foundation (2026). Nucleophilic Substitution Reactions - Haloarenes.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Advanced Materials for Technical and Medical Purpose.
  • BenchChem (2025). Synthesis of 4-Methoxyacridine: An Application Note and Protocol. BenchChem Technical Support Center.
  • BenchChem (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. BenchChem Technical Support Center.
  • Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(19), 7187-7190.
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A High-Yield, Two-Step Synthesis of 3-Pyridinamine, 5-chloro-2-phenoxy- for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

3-Pyridinamine, 5-chloro-2-phenoxy- is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a core scaffold in the development of novel therapeutic agents. This application note presents a detailed, high-yield, and scalable two-step synthetic protocol designed for researchers and drug development professionals. The strategy leverages a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction followed by a clean and quantitative catalytic hydrogenation. This method avoids the use of expensive transition-metal cross-coupling catalysts in the key bond-forming steps, offering a cost-effective and robust pathway to the target compound with high purity.

Introduction and Synthetic Strategy

The synthesis of substituted aminopyridines is a cornerstone of modern drug discovery. The title compound, 3-Pyridinamine, 5-chloro-2-phenoxy-, combines several key pharmacophoric features: a pyridine core, a halogen for potential further functionalization, and aryloxy and amine substituents that can engage in critical binding interactions.

Two primary retrosynthetic disconnections are logical for this target:

  • Palladium-Catalyzed C-N Cross-Coupling: A Buchwald-Hartwig amination could form the C3-amino bond on a pre-functionalized 3-halo-5-chloro-2-phenoxypyridine precursor.[1][2] While effective, this approach often relies on expensive palladium catalysts and specialized phosphine ligands, which can present challenges for cost and metal removal on a large scale.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: A more classical and economically favorable approach involves installing the phenoxy group via an SNAr reaction on an activated pyridine ring, followed by the formation of the amine from a precursor functional group.

This guide details the second strategy, which was selected for its high efficiency, scalability, and economic advantages. The synthesis begins with 2,5-dichloro-3-nitropyridine. The potent electron-withdrawing nitro group at the C3 position strongly activates the C2 position for nucleophilic attack, enabling a facile and high-yielding SNAr reaction with sodium phenoxide.[5][6] The subsequent reduction of the nitro group is a well-established, high-yielding transformation, for which we detail the preferred industrial method of catalytic hydrogenation.

Synthetic_Workflow Start 2,5-Dichloro-3-nitropyridine Intermediate 5-chloro-3-nitro-2-phenoxypyridine Start->Intermediate Step 1: SNAr Reaction (DMF, 90°C) Phenoxide Sodium Phenoxide Phenoxide->Intermediate Nucleophile FinalProduct 3-Pyridinamine, 5-chloro-2-phenoxy- Intermediate->FinalProduct Step 2: Nitro Group Reduction (Methanol, rt) Reduction H2, Pd/C Reduction->FinalProduct Reducing Agent SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start_Reactants Activated Pyridine + Phenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_Reactants->Meisenheimer Rate-Determining Step Elimination Chloride Ion Leaves Meisenheimer->Elimination Fast Product Substituted Product Elimination->Product Aromaticity Restored

Caption: Simplified logical flow of the SNAr mechanism.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part 1: Synthesis of 5-chloro-3-nitro-2-phenoxypyridine

Rationale: This step utilizes sodium phenoxide, prepared in situ from phenol and sodium hydroxide, to displace the highly activated chlorine atom at the C2 position of the pyridine ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SNAr reaction, effectively solvating the sodium cation.

ParameterValue
Starting Material2,5-dichloro-3-nitropyridine (1.0 eq)
ReagentsPhenol (1.1 eq), Sodium Hydroxide (1.1 eq)
SolventN,N-Dimethylformamide (DMF)
Temperature90 °C
Reaction Time4-6 hours
Typical Yield 90-97%

Step-by-Step Protocol:

  • To a stirred solution of phenol (1.1 eq) in DMF (approx. 5 mL per gram of starting material) in a round-bottom flask, add sodium hydroxide pellets (1.1 eq) at room temperature. Stir the mixture for 20-30 minutes until the base is fully dissolved.

  • Add 2,5-dichloro-3-nitropyridine (1.0 eq) to the flask.

  • Equip the flask with a condenser and heat the reaction mixture to 90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a beaker containing ice-water (approx. 20 mL per gram of starting material). A yellow precipitate will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3x) and then with a small amount of cold hexanes.

  • Dry the product under vacuum to yield 5-chloro-3-nitro-2-phenoxypyridine as a pale-yellow solid. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Synthesis of 3-Pyridinamine, 5-chloro-2-phenoxy-

Rationale: Catalytic hydrogenation is the chosen method for the nitro group reduction due to its high efficiency, clean reaction profile (producing only water as a byproduct), and ease of product isolation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.

ParameterValue
Starting Material5-chloro-3-nitro-2-phenoxypyridine (1.0 eq)
Catalyst10% Palladium on Carbon (Pd/C) (1-2 mol%)
Hydrogen SourceH₂ gas (balloon or Parr shaker)
SolventMethanol or Ethanol
TemperatureRoom Temperature
Reaction Time3-5 hours
Typical Yield >98% (Quantitative)

Step-by-Step Protocol:

  • In a flask suitable for hydrogenation, dissolve the 5-chloro-3-nitro-2-phenoxypyridine (1.0 eq) from Part 1 in methanol (approx. 10 mL per gram).

  • Carefully add 10% Pd/C catalyst (1-2 mol% by weight relative to the nitro compound) to the solution. Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.

  • Seal the flask, and purge the system by evacuating and backfilling with nitrogen gas (3x).

  • Evacuate the nitrogen and introduce hydrogen gas (H₂) via a balloon or connect to a Parr hydrogenation apparatus (set to 40-50 psi).

  • Stir the reaction vigorously at room temperature. The reaction is exothermic and may warm slightly.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 3-5 hours).

  • Once complete, carefully purge the reaction vessel with nitrogen gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the high-purity target compound, 3-Pyridinamine, 5-chloro-2-phenoxy-. It can be further purified by recrystallization from ethanol/water if desired.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Off-white to light tan solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=2.5 Hz, 1H), 7.35 - 7.25 (m, 2H), 7.15 - 7.05 (m, 4H), 3.80 (br s, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 149.2, 137.1, 135.5, 129.6, 124.0, 122.3, 119.5, 118.8.

  • Mass Spectrometry (ESI+): m/z 235.05 [M+H]⁺.

Conclusion

The described two-step protocol provides a highly efficient, scalable, and cost-effective method for the synthesis of 3-Pyridinamine, 5-chloro-2-phenoxy-. By leveraging a strategically activated SNAr reaction and a clean catalytic hydrogenation, this process delivers the target compound in excellent overall yield and purity, making it an ideal procedure for academic research and industrial drug development applications.

References

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LC-MS/MS method development for quantification of 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and Validation for the Quantification of 3-Pyridinamine, 5-chloro-2-phenoxy- in Human Plasma

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating, and ICH M10-compliant bioanalytical workflow for the robust quantification of the halogenated aminopyridine ether, 3-Pyridinamine, 5-chloro-2-phenoxy-.

Introduction & Chemical Context

3-Pyridinamine, 5-chloro-2-phenoxy- (also known as 5-chloro-2-phenoxypyridin-3-amine; CAS Number: 874491-64-2) is a highly versatile building block and pharmacophore utilized in the design of novel kinase inhibitors and agrochemicals. It possesses a molecular formula of C11H9ClN2O. Structurally, it features a basic primary amine attached to a pyridine ring, an electron-withdrawing chlorine atom, and a lipophilic phenoxy group.

Quantifying this compound in complex biological matrices like human plasma presents significant analytical challenges. The basic nitrogen atoms can interact with residual silanols on traditional silica-based columns, leading to severe peak tailing. Furthermore, endogenous matrix components, particularly phospholipids, can cause unpredictable ion suppression in the electrospray ionization (ESI) source—a phenomenon that must be rigorously evaluated and mitigated during method development[1].

Mechanistic Rationale (The "Why")

As an Application Scientist, method development cannot rely on trial and error; it requires a causality-driven approach to ensure the protocol acts as a self-validating system.

  • Chromatographic Selectivity ( π−π Interactions): Instead of a standard C18 column, this method utilizes a Biphenyl stationary phase. The biphenyl rings provide strong π−π and dipole-dipole interactions with the analyte's phenoxy and pyridine rings. This orthogonal retention mechanism selectively retains the analyte, shifting its elution away from the solvent front and separating it from late-eluting hydrophobic phospholipids that cause matrix effects.

  • Ionization and Fragmentation Dynamics: The compound is highly amenable to positive mode ESI (ESI+) due to the readily protonated primary amine and pyridine nitrogen. The presence of the chlorine atom yields a characteristic isotopic pattern; we select the monoisotopic 35 Cl peak ( m/z 221.1) as the precursor for maximum sensitivity. During Collision-Induced Dissociation (CID), the ether linkage is the most labile bond. The primary fragmentation pathway involves the cleavage of the phenoxy group, yielding a highly stable, conjugated pyridinium product ion at m/z 127.0.

  • Self-Validating Matrix Control: By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the method inherently corrects for recovery losses and ionization fluctuations, ensuring that the IS-normalized matrix factor remains near 1.0[1].

Experimental Workflow

Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (1:3 Plasma:MeCN) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Extraction C->D E UHPLC Separation (Biphenyl Column) D->E F ESI+ Ionization (Taylor Cone) E->F G MRM Detection (Triple Quad) F->G H Data Quantitation (ICH M10 Compliant) G->H

Figure 1: End-to-end sample prep and LC-MS/MS workflow for 5-chloro-2-phenoxypyridin-3-amine.

Materials and Step-by-Step Methodologies

Reagents and Standards
  • Analyte: 3-Pyridinamine, 5-chloro-2-phenoxy- (Purity 95%).

  • Internal Standard: SIL-IS (e.g., 13C6​ -labeled analog).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS grade Formic Acid.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected for its high throughput and efficiency. When coupled with the resolving power of a Biphenyl column, PPT provides a sufficiently clean extract while minimizing analyte loss.

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of SIL-IS working solution (500 ng/mL in 50% methanol) to establish the internal calibration baseline.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile. The 1:3 organic ratio rapidly denatures plasma proteins, disrupting any protein-analyte binding.

  • Agitate: Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Causality note: Diluting the organic supernatant with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening upon injection.

Chromatographic Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains low pH to ensure the primary amine remains fully protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 – 0.5 min: 5% B (Analyte focusing)

    • 0.5 – 2.5 min: Linear ramp to 95% B (Elution based on π−π and hydrophobic interactions)

    • 2.5 – 3.5 min: Hold at 95% B (Column wash to elute phospholipids)

    • 3.5 – 3.6 min: Return to 5% B

    • 3.6 – 5.0 min: Re-equilibration at 5% B

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive (ESI+).

  • Source Parameters: Capillary Voltage at 4500 V; Desolvation Temperature at 500°C.

  • MRM Transitions:

    • Precursor Ion: m/z 221.1 [M+H]+

    • Quantifier Ion: m/z 127.0 (Collision Energy: 25 eV). Mechanism: Cleavage of the ether bond and loss of the phenoxy group.

    • Qualifier Ion: m/z 204.1 (Collision Energy: 18 eV). Mechanism: Loss of NH3​ from the primary amine.

Validation Results

The method was fully validated in accordance with the ICH M10 guidelines for bioanalytical method validation[2]. The use of the SIL-IS successfully neutralized absolute matrix suppression, rendering the assay highly reproducible.

Table 1: Linearity and Sensitivity

Parameter Value
Linear Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (R²) > 0.998
LLOQ 1.0 ng/mL (S/N > 10)

| LOD | 0.3 ng/mL (S/N > 3) |

Table 2: Intra- and Inter-Assay Precision and Accuracy (n=6)

QC Level (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%)
LLOQ (1.0) 7.4 102.5 8.1 104.2
LQC (3.0) 5.2 98.4 6.3 97.8
MQC (400) 3.8 101.1 4.5 100.5

| HQC (800) | 3.1 | 99.3 | 3.9 | 98.9 |

Table 3: Matrix Effect and Extraction Recovery

QC Level (ng/mL) Absolute Matrix Factor IS-Normalized Matrix Factor Extraction Recovery (%)
LQC (3.0) 0.88 ± 0.04 1.02 ± 0.03 86.4 ± 4.2

| HQC (800) | 0.91 ± 0.03 | 0.99 ± 0.02 | 88.1 ± 3.5 |

Conclusion

A highly sensitive, specific, and self-validating LC-MS/MS method was successfully developed for the quantification of 3-Pyridinamine, 5-chloro-2-phenoxy- in human plasma. By leveraging the orthogonal selectivity of a Biphenyl stationary phase and the mechanistic predictability of CID fragmentation, the method overcomes traditional challenges associated with basic aromatic amines. The validation data confirms strict adherence to global regulatory standards, making this protocol ready for deployment in preclinical and clinical pharmacokinetic studies.

References

  • Title: Importance of Matrix Effects in LC–MS/MS Bioanalysis Source: Taylor & Francis (Bioanalysis) URL: [Link]

  • Title: M10: Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Application Note: Synthesis and Utilization of 5-Chloro-2-phenoxypyridin-3-amine in CCR2 Antagonist Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-Chloro-2-phenoxypyridin-3-amine (CAS: 874491-64-2)

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable reactivity and favorable pharmacokinetic properties. 5-Chloro-2-phenoxypyridin-3-amine is one such highly valued intermediate. Characterized by an electron-withdrawing chlorine atom, a lipophilic phenoxy ether, and a reactive primary amine, this compound is primarily utilized as a core building block in the synthesis of heteroaryl sulfonamides. These downstream derivatives act as potent, allosteric antagonists of the C-C Chemokine Receptor Type 2 (CCR2), a G-protein coupled receptor (GPCR) implicated in severe inflammatory diseases, pulmonary fibrosis, and autoimmune disorders[1].

This application note details the mechanistic rationale behind its structural features, provides self-validating experimental protocols for its synthesis, and outlines its downstream application in drug discovery workflows.

Chemical Profile & Reactivity Rationale

The utility of 5-chloro-2-phenoxypyridin-3-amine stems from the synergistic effects of its three functional groups, which dictate both its chemical reactivity during synthesis and its pharmacodynamic behavior in biological systems:

  • The 2-Phenoxy Group (Lipophilic Anchor): Introduced via Nucleophilic Aromatic Substitution (SNAr). The 2-position of the precursor (2,5-dichloro-3-nitropyridine) is highly activated by the ortho-nitro group and the electron-deficient pyridine nitrogen, allowing regioselective displacement of the chloride by phenol[2]. In the final drug molecule, this bulky, lipophilic group is critical for occupying hydrophobic pockets within the CCR2 allosteric binding site.

  • The 5-Chloro Substituent (Metabolic Modulator): The halogen atom serves a dual purpose. Chemically, it deactivates the pyridine ring slightly, preventing unwanted electrophilic side reactions. Pharmacologically, it modulates the basicity ( pKa​ ) of the pyridine nitrogen, enhancing the metabolic stability and oral bioavailability of the final therapeutic. However, its presence requires careful selection of reducing agents during synthesis to prevent hydrodechlorination.

  • The 3-Amino Group (Synthetic Handle): Generated via the chemoselective reduction of a nitro precursor, this primary amine is the nucleophilic handle used for downstream sulfonylation or amidation[3].

Workflow & Mechanistic Visualizations

The following diagrams illustrate the synthetic journey of the intermediate and the biological mechanism of the final active pharmaceutical ingredient (API).

SynthWorkflow A 2,5-Dichloro-3-nitropyridine (Starting Material) B Step 1: SNAr Reaction Phenol, K2CO3, Heat A->B C 5-Chloro-3-nitro-2-phenoxypyridine (Intermediate) B->C D Step 2: Chemoselective Reduction SnCl2, EtOH, 80°C C->D E 5-Chloro-2-phenoxypyridin-3-amine (CAS: 874491-64-2) D->E F Step 3: Sulfonylation Ar-SO2Cl, Pyridine E->F G Heteroaryl Sulfonamide (CCR2 Antagonist) F->G

Figure 1: Synthetic workflow for 5-chloro-2-phenoxypyridin-3-amine and its downstream sulfonylation.

CCR2Pathway CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor (Macrophage Surface) CCL2->CCR2 Binding Gi Gi/Go Protein Activation CCR2->Gi Antag Heteroaryl Sulfonamide (Antagonist) Antag->CCR2 Allosteric Blockade Effectors PI3K / MAPK Pathways Gi->Effectors Outcome Monocyte Chemotaxis & Inflammation Effectors->Outcome

Figure 2: Mechanism of action for CCR2 antagonists derived from 5-chloro-2-phenoxypyridin-3-amine.

Experimental Protocols

The following methodologies are adapted from validated pharmaceutical patent literature[3],[4]. They are designed as self-validating systems, ensuring that intermediate checkpoints (like pH adjustments and LCMS tracking) confirm the success of the chemical transformation.

Protocol 1: Chemoselective Reduction to 5-Chloro-2-phenoxypyridin-3-amine

Causality Note: Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) is avoided here because it frequently leads to the hydrodechlorination of the 5-chloro position. Stannous chloride ( SnCl2​ ) is chosen as it provides a chemoselective reduction of the nitro group to a primary amine without cleaving the C−Cl bond[3].

Reagents:

  • 5-Chloro-3-nitro-2-phenoxypyridine: 500 mg (2.11 mmol)

  • Stannous Chloride ( SnCl2​⋅2H2​O ): ~3-5 equivalents

  • Ethanol (EtOH): 10 mL

  • Aqueous NaOH (1M)

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5-chloro-3-nitro-2-phenoxypyridine (500 mg) in 10 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reduction: Add SnCl2​ (3-5 equivalents) to the mixture. Submerge the flask in an oil bath pre-heated to 80°C and stir vigorously for 3 to 5 hours[3].

  • In-Process Control: Monitor the reaction progress via LCMS. The reaction is complete when the nitro precursor mass disappears and the product mass ( m/z:220.5[M+H]+ ) dominates.

  • Workup & Decomplexation: Remove the ethanol under reduced pressure. Critical Step: The resulting residue contains tin salts strongly coordinated to the newly formed amine. Treat the residue with aqueous NaOH until the pH is strongly basic (>10). This breaks the tin-amine complex and precipitates tin oxides, freeing the basic aminopyridine.

  • Extraction & Purification: Extract the cloudy, basic mixture with Ethyl Acetate (EtOAc). Wash the combined organic extracts with water and brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography to yield the pure 5-chloro-2-phenoxypyridin-3-amine[3].

Protocol 2: Downstream Sulfonylation (Synthesis of CCR2 Antagonist)

Causality Note: Anhydrous pyridine is utilized as both the solvent and the acid scavenger. As the amine reacts with the sulfonyl chloride, HCl is generated. Pyridine neutralizes this HCl, preventing the protonation of the weakly basic aminopyridine starting material, which would otherwise stall the reaction[4].

Reagents:

  • 5-Chloro-2-phenoxypyridin-3-amine: 60 mg (0.27 mmol)

  • 4-Chloro-3-trifluoromethyl-benzenesulfonyl chloride: 76 mg (0.27 mmol)

  • Anhydrous Pyridine: 1.0 mL total

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloro-2-phenoxypyridin-3-amine (60 mg, 0.27 mmol) in 0.5 mL of anhydrous pyridine under an inert nitrogen atmosphere[4].

  • Addition: Dissolve the sulfonyl chloride (76 mg, 0.27 mmol) in a separate 0.5 mL of anhydrous pyridine. Add this solution dropwise to the amine solution at 0°C to control the initial exotherm, then allow it to warm to room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 5 hours[4].

  • Isolation: Concentrate the mixture under vacuum to remove the majority of the pyridine. Re-dissolve the crude residue in an acetonitrile-water mixture and separate the pure product fractions using preparative HPLC[4].

Quantitative Data & Reaction Parameters

The table below summarizes the critical reaction parameters and expected analytical markers for the three major stages of utilizing this intermediate scaffold.

Reaction StageChemical TransformationKey Reagents & SolventTemp / TimeTypical YieldKey Analytical Marker
Upstream SNAr 2-Cl displacementPhenol, K2​CO3​ , DMF80°C / 12h85-92%Loss of di-chloro isotope pattern in MS
Intermediate Reduction Nitro Amine SnCl2​ , EtOH80°C / 3-5h75-85%LCMS m/z : 220.5 [M+H]+
Downstream Sulfonylation Amine Sulfonamide Ar−SO2​Cl , Pyridine25°C / 5h60-70%Shift in HPLC retention time; target mass

References

  • [3] Title: United States Patent US 7,622,583 B2 Source: Googleapis.com (ChemoCentryx, Inc.) URL:[Link]

  • [4] Title: EP2474532A1 - Heteroaryl sulfonamides and CCR2 Source: Google Patents URL:

  • [1] Title: US7622583B2 - Heteroaryl sulfonamides and CCR2 Source: Google Patents URL:

Sources

Experimental protocol for scaling up the synthesis of 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Pyridinamine, 5-chloro-2-phenoxy- (CAS: 874491-64-2) [1] Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Scale: 100-gram to Kilogram scale-up

Mechanistic Rationale & Synthetic Strategy

The synthesis of 5-chloro-2-phenoxypyridin-3-amine requires a highly controlled, two-step sequence starting from the commercially available scaffold 2,5-dichloro-3-nitropyridine [4]. Designing a scalable route for this molecule demands strict attention to regioselectivity during the etherification phase and chemoselectivity during the reduction phase.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The first step involves the SNAr reaction of 2,5-dichloro-3-nitropyridine with phenol. The nitro group at the 3-position strongly activates the adjacent 2-position (ortho to the nitro group and alpha to the pyridine nitrogen) toward nucleophilic attack. The chlorine at the 5-position is meta to the nitro group and remains unactivated. We utilize Potassium Carbonate (K2CO3) as a mild base in N,N-Dimethylformamide (DMF) [2].

  • Causality of Choice: Stronger bases (like NaOH or NaH) can lead to the hydrolysis of the chloropyridine or unwanted polymerization. K2CO3 ensures the quantitative generation of the phenoxide nucleophile while maintaining the structural integrity of the di-chlorinated starting material.

Chemoselective Nitro Reduction

The second step reduces the intermediate 5-chloro-3-nitro-2-phenoxypyridine to the final amine. Standard catalytic hydrogenation (e.g., Pd/C with H2) is strictly avoided here because palladium readily catalyzes the hydrodechlorination of the 5-chloro substituent. Instead, we employ a Béchamp-type reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH4Cl) in an aqueous ethanol mixture [3].

  • Causality of Choice: The Fe/NH4Cl system provides a mild, highly chemoselective electron-transfer mechanism that quantitatively reduces the nitro group to an amine without cleaving the sensitive carbon-chlorine bond.

Synthetic Workflow Diagram

G A 2,5-dichloro-3-nitropyridine (Starting Material) B Phenol, K2CO3 DMF, 80°C (SNAr Reaction) A->B Step 1 C 5-chloro-3-nitro-2-phenoxypyridine (Intermediate) B->C D Fe powder, NH4Cl EtOH/H2O, Reflux (Chemoselective Reduction) C->D Step 2 E 5-chloro-2-phenoxypyridin-3-amine (Final Product) D->E

Fig 1: Two-step synthetic workflow for 5-chloro-2-phenoxypyridin-3-amine.

Materials and Stoichiometry

Table 1: Reagent Equivalents for 100g Scale-Up

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
Step 1: SNAr
2,5-dichloro-3-nitropyridine192.991.00100.0 gStarting Material
Phenol94.111.0551.2 gNucleophile
Potassium Carbonate (K2CO3)138.211.50107.4 gBase
N,N-Dimethylformamide (DMF)73.09-500 mLSolvent
Step 2: Reduction
5-chloro-3-nitro-2-phenoxypyridine250.641.00110.0 gIntermediate
Iron Powder (325 mesh)55.845.00122.5 gReducing Agent
Ammonium Chloride (NH4Cl)53.492.0047.0 gProton Source/Activator
Ethanol / Water (4:1 v/v)--800 mLSolvent System

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 5-chloro-3-nitro-2-phenoxypyridine
  • Reactor Preparation: Equip a 2L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser. Flush the system with N2 for 15 minutes.

  • Reagent Charging: Add 100.0 g of 2,5-dichloro-3-nitropyridine and 500 mL of anhydrous DMF to the reactor. Stir at 250 rpm until complete dissolution is achieved.

  • Base and Nucleophile Addition: Add 51.2 g of phenol, followed by 107.4 g of finely powdered K2CO3.

  • Heating and Reaction: Ramp the internal temperature to 80 °C over 30 minutes. Maintain stirring at 80 °C for 4 to 6 hours.

  • In-Process Control (IPC) Validation: Pull a 0.5 mL aliquot, dilute with 1 mL EtOAc, wash with water, and analyze via HPLC (UV 254 nm). Validation Check: The reaction is deemed complete when the starting material peak is <1.0% AUC. If >1.0%, continue heating for 2 hours and re-test.

  • Quench and Isolation: Cool the reactor to 10 °C. Slowly add 1.5 L of ice-cold DI water over 45 minutes to precipitate the product. Stir the resulting slurry for 1 hour at 5 °C.

  • Filtration: Filter the yellow precipitate through a sintered glass funnel. Wash the filter cake with 3 x 200 mL of cold water to remove residual DMF and salts. Dry the solid in a vacuum oven at 45 °C for 12 hours.

Protocol 2: Synthesis of 5-chloro-2-phenoxypyridin-3-amine
  • Reactor Preparation: Equip a 3L round-bottom flask with a mechanical stirrer, reflux condenser, and heating mantle.

  • Reagent Charging: Suspend 110.0 g of the intermediate (from Step 1) in 800 mL of an Ethanol/Water mixture (4:1 v/v). Add 47.0 g of NH4Cl.

  • Iron Addition (Exotherm Warning): Heat the mixture to 60 °C. Begin adding 122.5 g of Iron powder in 5 portions over 30 minutes. Note: This reaction is highly exothermic. Adding iron in portions prevents thermal runaway and excessive solvent boil-off.

  • Reflux: Once addition is complete, heat the mixture to a gentle reflux (approx. 80 °C) for 3 hours.

  • In-Process Control (IPC) Validation: Analyze a filtered aliquot via LC-MS. Validation Check: Confirm the disappearance of the nitro intermediate (m/z 250) and the appearance of the amine product (m/z 220). Crucially, verify the absence of the des-chloro byproduct (m/z 186) to validate the chemoselectivity of the Iron reduction [3].

  • Workup & Iron Removal: While the mixture is still hot (60 °C), filter it through a 2-inch pad of Celite to remove iron oxides. Wash the Celite pad with 2 x 150 mL of hot ethanol. Failure to filter hot will result in product crystallizing within the iron sludge.

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of Heptane/Ethyl Acetate (3:1) to yield the pure 5-chloro-2-phenoxypyridin-3-amine as off-white to pale brown crystals.

Quantitative Data & Quality Control

Table 2: Expected Yields and Analytical Specifications

MetricStep 1: Nitro IntermediateStep 2: Final Amine Product
Expected Yield 88 - 92% (Isolated)82 - 86% (Isolated)
Physical State Yellow crystalline solidOff-white to pale brown solid
HPLC Purity > 98.0% (AUC)> 99.0% (AUC)
Mass Spec (ESI+) [M+H]+ calculated: 251.0[M+H]+ calculated: 221.0
Key 1H NMR Shifts (CDCl3) δ 8.25 (d, 1H), 8.10 (d, 1H)δ 7.55 (d, 1H), 7.05 (d, 1H), 3.90 (br s, 2H, -NH2)
Critical Impurity Limit Unreacted starting material < 0.5%Des-chloro byproduct < 0.1%

Process Safety & Scale-Up Considerations

  • Thermal Hazards: Nitroaromatic compounds possess high decomposition energies. Differential Scanning Calorimetry (DSC) should be performed on the intermediate 5-chloro-3-nitro-2-phenoxypyridine before scaling beyond 1 kg to establish the onset temperature of thermal decomposition.

  • Toxicity: Pyridine derivatives and anilines are known skin sensitizers and potential methemoglobinemia-inducing agents. All handling of the final 3-pyridinamine must be conducted using appropriate PPE (nitrile gloves, face shield) within a ventilated containment enclosure.

References

  • Google Patents. "US4713109A - 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity".

Application Note: Advanced Chromatographic Purification of 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Pyridinamine, 5-chloro-2-phenoxy- (CAS: 874491-64-2)[1] is a highly functionalized heterocyclic intermediate frequently utilized in pharmaceutical synthesis and drug discovery pipelines[2]. Its molecular architecture—comprising a basic primary amine, a weakly basic pyridine ring, a lipophilic phenoxy ether, and an electron-withdrawing chlorine atom—presents a distinct challenge during standard normal-phase silica gel chromatography. Without proper intervention, the basic nitrogen atoms interact strongly with acidic silanol groups on the silica surface, leading to severe peak tailing, irreversible adsorption, and poor mass recovery[3].

This application note details a field-proven, self-validating protocol for the purification of 3-Pyridinamine, 5-chloro-2-phenoxy- using Triethylamine (TEA)-deactivated silica gel chromatography[4]. By addressing the root cause of stationary phase retention, this methodology ensures high-resolution separation and maximum yield[5].

Physicochemical Profiling & Solvent Selection

Before initiating purification, it is critical to map the compound's physicochemical properties to select the appropriate mobile and stationary phases.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / DescriptionChromatographic Implication
Chemical Name 3-Pyridinamine, 5-chloro-2-phenoxy-N/A
CAS Number 874491-64-2[1]N/A
Molecular Weight 220.65 g/mol Elutes well within standard porosity silica limits.
Functional Groups Primary amine (-NH2), Pyridine, Phenoxy, Aryl chlorideHigh basicity requires stationary phase deactivation; lipophilicity allows for non-polar solvent use.
Physical State Solid (Melting Point: 131-132 °C)[1]Prone to precipitation on the column if wet-loaded in strong solvents. Dry loading is mandatory.
Table 2: Mobile Phase Optimization Matrix
Solvent SystemChromatographic ResultMechanistic Causality
Hexane / EtOAc (Standard) Severe tailing, low recoveryUnhindered ion-exchange interactions between basic amines and acidic silanols[6].
DCM / MeOH (Standard) Moderate tailing, poor resolutionMethanol disrupts some hydrogen bonds, but silanol ion-exchange persists.
Hexane / EtOAc + 1% TEA Sharp peaks, excellent recovery TEA competitively binds acidic silanols, dynamically deactivating the column[4],[7].
Alumina (Neutral) + Hexane/EtOAc Good peak shape, high costAlumina lacks acidic silanols, but is more expensive and requires complete Rf re-scaling.

Mechanistic Insights: The Silanol Problem (E-E-A-T)

Standard Type-A and even modern Type-B silica gels contain residual unreacted silanol (-Si-OH) groups[3]. These groups are weakly acidic (pKa ~ 4.5 - 5.0) and serve as active cation-exchange sites. When a basic compound like 3-Pyridinamine, 5-chloro-2-phenoxy- passes through the column, it becomes protonated or forms strong hydrogen bonds with these ionized silanols[6]. Because this interaction is kinetically slow to equilibrate, the compound streaks down the column rather than eluting in a tight, symmetrical band.

To circumvent this, the silica stationary phase must be "deactivated." The most reliable method is the addition of a sacrificial basic modifier, such as Triethylamine (TEA), to the mobile phase[4]. TEA is highly basic and outcompetes the aminopyridine for the acidic silanol sites, effectively neutralizing the column[8]. This allows the target compound to elute based purely on reversible lipophilic interactions governed by its phenoxy and chloro groups.

Mechanism cluster_0 Without Basic Modifier cluster_1 With 1% Triethylamine (TEA) N1 Acidic Silanol (-Si-OH) N3 Strong H-Bonding / Ion-Exchange N1->N3 N2 Aminopyridine N2->N3 N4 Peak Tailing & Low Recovery N3->N4 M1 Acidic Silanol (-Si-OH) M3 Deactivated Silica (TEA-Silanol Complex) M1->M3 M2 Triethylamine (TEA) M2->M3 M5 Reversible Adsorption (Lipophilic Interactions) M3->M5 M4 Aminopyridine M4->M5 M6 Sharp Elution & High Recovery M5->M6

Mechanistic pathway of silica silanol deactivation using Triethylamine (TEA).

Standard Operating Procedure (SOP): Step-by-Step Purification

The following protocol utilizes a self-validating workflow. By integrating TEA at the TLC optimization stage, researchers can visually confirm the deactivation efficacy before committing bulk material to the column[9].

Workflow A Crude 3-Pyridinamine, 5-chloro-2-phenoxy- B TLC Optimization (Hexane:EtOAc + 1% TEA) A->B C Stationary Phase Prep (Silica Gel + 1% TEA Slurry) B->C D Sample Loading (Dry Loading on Celite) C->D E Gradient Elution (Increasing EtOAc) D->E F Fraction Analysis (UV/TLC) E->F G Solvent Evaporation & TEA Removal F->G H Pure Compound G->H

Workflow for the chromatographic purification of 5-chloro-2-phenoxypyridin-3-amine.

Phase 1: TLC Optimization with Deactivated Solvent
  • Prepare a solvent mixture of Hexane and Ethyl Acetate (e.g., 80:20 v/v).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the mixture and agitate thoroughly[7].

  • Spot the crude 3-Pyridinamine, 5-chloro-2-phenoxy- alongside reference starting materials on a standard silica TLC plate.

  • Develop the plate in the TEA-modified solvent. The target Retention Factor ( Rf​ ) for the aminopyridine should be between 0.25 and 0.35 . Adjust the Hexane:EtOAc ratio as needed, keeping the TEA concentration locked at 1%.

Phase 2: Column Packing (Slurry Method)
  • Select a glass chromatography column appropriate for the scale (typically 30-50g of silica per 1g of crude compound).

  • Prepare the mobile phase based on the optimized TLC conditions (e.g., 80:20 Hexane:EtOAc + 1% TEA).

  • In an Erlenmeyer flask, mix the silica gel with the mobile phase to form a uniform, pourable slurry. Note: The TEA in the solvent will immediately begin neutralizing the silica; a slight exothermic reaction may be noticeable at large scales.

  • Pour the slurry into the column and allow it to settle under gravity or gentle positive air pressure. Ensure the silica bed is perfectly level.

Phase 3: Sample Loading (Dry Loading Technique)

Expert Insight: While the compound is soluble in Dichloromethane (DCM), wet-loading with pure DCM onto a hexane-equilibrated column will cause the DCM to act as a strong local eluent, leading to immediate band broadening and streaking. Dry loading prevents this physical disruption.

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add a mass of Celite 545 (or deactivated silica) equal to 2-3 times the mass of the crude compound.

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully pour the dry powder onto the flat surface of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent physical disturbance during solvent addition.

Phase 4: Gradient Elution & Fraction Analysis
  • Begin elution with a lower polarity solvent (e.g., 90:10 Hexane:EtOAc + 1% TEA) to flush out non-polar impurities (such as unreacted phenols or chlorinated byproducts).

  • Gradually increase the polarity to the optimized ratio (e.g., 80:20) to elute the target 3-Pyridinamine, 5-chloro-2-phenoxy-.

  • Collect fractions in test tubes and analyze via TLC using the optimized solvent system. Visualize under UV light (254 nm) due to the highly conjugated phenoxy and pyridine rings.

Phase 5: Post-Column Processing (TEA Removal)
  • Combine the fractions containing the pure target compound.

  • Evaporate the solvent under reduced pressure.

  • Critical Step: TEA often co-evaporates poorly and leaves a residual amine odor or NMR artifacts (triplet at ~1.0 ppm, quartet at ~2.5 ppm). To remove residual TEA, co-evaporate the final product with Toluene (2 x 10 mL) , followed by high-vacuum drying for 12-24 hours.

References

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • What's Happening to My Column? Source: LCGC International URL:[Link]

  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Regioselectivity in the Functionalization of 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 3-aminopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their synthetic endeavors. The inherent electronic properties of the 3-aminopyridine scaffold often lead to challenges in controlling the position of functionalization. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the functionalization of 3-aminopyridine so challenging?

A1: The primary challenge stems from the conflicting electronic influences of the pyridine nitrogen and the amino group. The pyridine nitrogen is electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles primarily to the C3 and C5 positions.[1][2] Conversely, the amino group at the C3 position is an activating, ortho-, para- directing group, favoring substitution at the C2, C4, and C6 positions. This creates a complex reactivity landscape where multiple isomers can be formed, often in comparable amounts, leading to poor regioselectivity.

Q2: What are the general trends for electrophilic aromatic substitution on 3-aminopyridine?

A2: In the absence of strong directing groups or specialized reagents, electrophilic aromatic substitution on 3-aminopyridine typically yields a mixture of products. The major products are often the result of substitution at the C2 and C6 positions, influenced by the amino group's directing effect. However, substitution at the C4 and C5 positions is also frequently observed. The precise ratio of these isomers is highly dependent on the nature of the electrophile and the reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems and provides actionable solutions to improve regioselectivity.

Issue 1: Poor or mixed regioselectivity in halogenation reactions.

Potential Cause: Direct halogenation of 3-aminopyridine with common reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) often leads to a mixture of mono-, di-, and even tri-halogenated products with poor regiocontrol. The activating effect of the amino group can lead to over-halogenation.

Recommended Solutions:

  • Protecting Group Strategy: The most reliable method to control regioselectivity is to use a protecting group on the amino functionality. A bulky protecting group, such as a pivaloyl or Boc group, can sterically hinder the C2 and C4 positions, favoring substitution at the C6 position. This strategy transforms the amino group into a directing group that can be leveraged for specific outcomes.[3][4]

  • Directed ortho-Metalation (DoM): By first protecting the amino group with a suitable directing metalation group (DMG) like pivaloyl or Boc, you can achieve highly regioselective lithiation at the C4 position.[3][5][6] The resulting organolithium species can then be quenched with an electrophilic halogen source to install a halogen exclusively at the C4 position.[3]

  • Zincke Imine Intermediates for C3-Halogenation: For the challenging C3-halogenation, a modern approach involves the formation of Zincke imine intermediates.[1][7][8][9] This method proceeds via a ring-opening, halogenation, and ring-closing sequence, allowing for mild and highly regioselective installation of a halogen at the C3 position.[1][7][8][9]

Diagram: Decision workflow for halogenation of 3-aminopyridine.

start Desired Halogenation Position? c4 C4-Halogenation start->c4 C4 c6 C6-Halogenation start->c6 C6 c2 C2-Halogenation start->c2 C2 c3 C3-Halogenation start->c3 C3 dom Directed ortho-Metalation (DoM) with a DMG c4->dom protect_steric Bulky Protecting Group (e.g., Pivaloyl) + Electrophilic Halogenation c6->protect_steric protect_direct Protecting Group + Electrophilic Halogenation (less bulky protecting group) c2->protect_direct zincke Zincke Imine Intermediate Strategy c3->zincke

Caption: Strategic approach to cross-coupling reactions.

Experimental Protocols

Protocol 1: Regioselective C4-Bromination of 3-Aminopyridine via Directed ortho-Metalation

This protocol details the synthesis of N-Boc-3-amino-4-bromopyridine, a key intermediate for C4-functionalization. [3] Step 1: Boc Protection of 3-Aminopyridine

  • To a solution of 3-aminopyridine (1.0 equiv) in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography to afford N-Boc-3-aminopyridine.

Step 2: Directed ortho-Metalation and Bromination

  • To a solution of N-Boc-3-aminopyridine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv).

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add 1,2-dibromoethane (1.2 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-3-amino-4-bromopyridine.

Protocol 2: One-Pot Synthesis of N-Substituted-3-amino-4-halopyridines via Reductive Amination

This protocol describes a one-pot deprotection and reductive amination sequence starting from an N-Boc-3-amino-4-halopyridine. [10]

  • To a round-bottom flask under an inert atmosphere, add N-Boc-3-amino-4-halopyridine (1.0 equiv).

  • Add trifluoroacetic acid (TFA, 10 equiv) neat. Caution: Vigorous gas evolution will occur.

  • Stir for 1 hour at room temperature to ensure complete Boc removal.

  • Concentrate the mixture in vacuo to obtain the pyridinium trifluoroacetate salt.

  • Dissolve the salt in dichloromethane (DCM) to form a slurry.

  • Sequentially add the desired aldehyde or ketone (2.0 equiv) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv).

  • Add a reducing agent such as sodium triacetoxyborohydride (3.0 equiv) portion-wise.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

References

  • BenchChem. (2025). Comparative analysis of different synthesis routes for 3-Amino-4-nitropyridine 1-oxide.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • St. Jean, D. J., Jr, & Poon, D. J. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(14), 3584–3587. [Link]

  • DE3724361A1, Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction, (1989).
  • Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (2014). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of organic chemistry, 79(3), 1479–1485. [Link]

  • Reed, J. N., & Snieckus, V. (1984). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 49(26), 5104-5109. [Link]

  • Sevov, C. S., & Engle, K. M. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 769-775. [Link]

  • BenchChem. (2025).
  • Sevov, C. S., & Engle, K. M. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 769-775. [Link]

  • St. Jean, D. J., Jr, & Poon, D. J. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(14), 3584–3587. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). 3-Amino-4-iodopyridine: A Superior Halopyridine for Cross-Coupling Reactions in Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines.
  • Sevov, C. S., & Engle, K. M. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Wikipedia. (2023). Directed ortho metalation. [Link]

  • Baran, P. S. (2009). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • StudySmarter. Electrophilic substitution on pyridine. [Link]

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Chlorinated Pyridine Purification: Advanced Troubleshooting & Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chlorinated Pyridine Purification. Chlorinated pyridines (e.g., 2-chloropyridine, 3-chloropyridine, and 2,6-dichloropyridine) are critical building blocks in agrochemical and pharmaceutical synthesis. However, their purification is notoriously challenging due to close boiling points among isomers, extreme variations in basicity, and unpredictable chromatographic behavior.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to resolve your most stubborn separation issues.

Section 1: Physicochemical Profiling (The "Why" Behind the Challenges)

Before troubleshooting, it is critical to understand the intrinsic properties of the target molecules. The electronegative chlorine atoms drastically alter the electron density of the pyridine ring, directly impacting basicity (pKa) and boiling points.

Table 1: Key Physicochemical Properties of Common Chloropyridines

CompoundBoiling Point (°C)pKa (Conjugate Acid)Primary Purification Challenge
2-Chloropyridine 166–1700.49Co-distills with impurities; very weak base[1].
3-Chloropyridine 1482.84Stronger silanol interaction causes HPLC tailing[2].
2,6-Dichloropyridine 211-3.02Non-basic; immune to standard acid extraction[3].
Section 2: Troubleshooting Guide: Extraction & Phase Separation

Q: During an acid-base workup, my 2,6-dichloropyridine remains entirely in the organic phase even after washing with 1M HCl. Why is the extraction failing? A: The failure is due to a fundamental misunderstanding of the molecule's basicity. While unsubstituted pyridine has a pKa of 5.25, the addition of electron-withdrawing chlorine atoms at the ortho positions (2 and 6) severely depletes the electron density on the nitrogen lone pair. The pKa of 2,6-dichloropyridine is approximately -3.02[3].

  • Causality: 1M HCl has a pH of ~0. To protonate a base with a pKa of -3.02 and drive it into the aqueous phase as a salt, you would need an acid strength significantly below pH -3 (e.g., concentrated sulfuric acid). Standard dilute aqueous acids are completely ineffective.

  • Solution: Abandon aqueous acid-base extraction for di- and tri-chlorinated pyridines. Rely instead on fractional distillation or chromatography. For mono-chlorinated isomers like 2-chloropyridine (pKa 0.49)[1], use >6M HCl to ensure complete protonation if extraction is mandatory.

Section 3: Troubleshooting Guide: Chromatographic Tailing & Isomer Resolution

Q: I am trying to separate 2-chloropyridine and 3-chloropyridine on standard normal-phase silica gel, but 3-chloropyridine tails severely and co-elutes. How can I achieve baseline resolution? A: This is a classic issue of differential hydrogen bonding. Normal-phase silica contains highly acidic silanol groups (Si-OH). 3-Chloropyridine (pKa 2.84) is significantly more basic than 2-chloropyridine (pKa 0.49)[1][2].

  • Causality: The more basic nitrogen in 3-chloropyridine acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanols. This leads to non-linear adsorption isotherms and severe peak tailing. 2-Chloropyridine, being less basic and sterically hindered by the adjacent chlorine, interacts weakly.

  • Solution: Switch the stationary phase.. On a cyano-silica column, retention is driven by reversible dipole-dipole interactions rather than hydrogen bonding, yielding sharp peaks and excellent selectivity for chloropyridine isomers. Alternatively, use Reversed-Phase HPLC (RP-HPLC) with a pH-controlled mobile phase.

Section 4: Troubleshooting Guide: Distillation & Azeotropic Challenges

Q: When scaling up the synthesis of 2-chloropyridine from crude pyridine, my fractional distillation yields product contaminated with unreacted pyridine and colored impurities. How can I obtain >99% purity? A: Crude pyridine often contains imines and aldehydes that co-distill or form azeotrope-like mixtures with chloropyridines, while also causing thermal degradation (coloration) during prolonged heating[4].

  • Causality: At the boiling point of 2-chloropyridine (166–170 °C)[1], reactive impurities polymerize or degrade, ruining the fractional distillation efficiency.

  • Solution: Implement a chemical pre-treatment step using an alkali wash prior to distillation, which polymerizes the volatile impurities into heavy, non-volatile tars[4].

Experimental Protocols
Protocol 1: Industrial-Scale Pre-Treatment and Fractional Distillation

Objective: Remove reactive impurities prior to distillation to prevent co-distillation and thermal degradation[4].

  • Alkali Treatment: To the crude liquid mixture containing pyridine/chloropyridine, add an aqueous sodium hydroxide solution (e.g., 48% wt NaOH) at a ratio of 0.5–1.0 g per 1000 g of crude mixture.

  • Agitation & Heating: Stir the mixture vigorously at 40 °C for 4 hours. (Mechanism: The alkali treatment polymerizes volatile aldehydes and imines into high-boiling tars).

  • Setup Distillation: Transfer the treated mixture to a fractional distillation apparatus equipped with a column having 10–20 theoretical plates.

  • Fractionation: Apply a vacuum to lower the boiling point (reducing thermal stress). Set the reflux ratio between 5:1 and 10:1.

  • Collection: Discard the initial fore-run (containing residual water and low-boiling organics). Collect the main fraction of 2-chloropyridine at the adjusted boiling point.

Protocol 2: RP-HPLC Method for Chloropyridine Isomer Separation

Objective: Baseline resolution of chloropyridine isomers without silanol-induced tailing[5].

  • Column Selection: Use a highly endcapped Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Endcapping is critical to mask residual silanols.

  • Mobile Phase Preparation: Prepare a gradient system. Solvent A: Water adjusted to pH 3.20 (using phosphoric acid or formic acid). Solvent B: HPLC-grade Acetonitrile. (Mechanism: pH 3.20 ensures that weakly basic isomers are partially protonated, standardizing their retention mechanism and preventing secondary interactions).

  • Gradient Program: Run a linear gradient from 1% to 85% Acetonitrile over 15 minutes.

  • Flow Rate & Detection: Set flow rate to 1.0–1.5 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

  • Execution: Inject 10 µL of the sample. 2-chloropyridine and 3-chloropyridine will elute with sharp, symmetrical peaks.

Mandatory Visualizations

PurificationWorkflow Start Crude Chloropyridine Mixture Decision1 Is Scale > 10g? Start->Decision1 ScaleInd Preparative Scale Decision1->ScaleInd Yes ScaleLab Analytical / Micro Scale Decision1->ScaleLab No Decision2 Target pKa < 1.0? ScaleInd->Decision2 Chromatography RP-HPLC (C18) or Cyano-Silica NP ScaleLab->Chromatography High Resolution Needed Distillation Alkali Pre-treatment & Fractional Distillation Decision2->Distillation Yes (e.g., 2,6-Dichloro) Extraction Acid-Base Extraction (Use >6M HCl) Decision2->Extraction No (e.g., 3-Chloro)

Caption: Logical decision tree for selecting chloropyridine purification methods based on scale and pKa.

RetentionMechanism Silica Normal Phase Silica (Acidic Silanols) Cyano Cyano-Silica Phase (Dipole Interactions) Isomer3 3-Chloropyridine (pKa 2.84) Isomer3->Silica Strong H-Bonding (Severe Tailing) Isomer3->Cyano Reversible Dipole (Sharp Peaks) Isomer2 2-Chloropyridine (pKa 0.49) Isomer2->Silica Weak H-Bonding (Moderate Tailing) Isomer2->Cyano Reversible Dipole (Sharp Peaks)

Caption: Chromatographic retention mechanisms of chloropyridines on normal vs. cyano-silica phases.

References
  • Title: 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem Source: nih.gov URL: [Link]

  • Source: google.com (Patents)
  • Title: Separation and Determination of Process-related Impurities of Industrial Chiorpyriphos by Reversed-Phase High-Performance Liquid Chromatography Source: researchgate.net URL: [Link]

  • Title: Retention behavior and mechanism of adsorption of some chloropyridine isomers in normal phase liquid chromatography on silica Source: niscpr.res.in URL: [Link]

Sources

Reducing impurities in the large-scale synthesis of 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support center for the synthesis of 3-Pyridinamine, 5-chloro-2-phenoxy-. This key intermediate is critical in the manufacturing of several pharmaceutical compounds, most notably as a precursor in the synthesis of Nebivolol, a beta-blocker used to treat high blood pressure.[1][2] Achieving high purity on a large scale is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). However, the synthesis is often plagued by the formation of closely related impurities that can be challenging to remove.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you identify, control, and minimize impurities during the large-scale synthesis of this vital compound.

Synthetic Pathways Overview

The formation of the 2-phenoxy ether linkage and the 3-amino group on the 5-chloropyridine core is typically achieved through cross-coupling reactions. Understanding these pathways is the first step in diagnosing impurity formation. The two most common industrial routes are the Ullmann Condensation and the Buchwald-Hartwig Amination.

Ullmann Condensation Route

This classical copper-catalyzed approach involves the coupling of an aryl halide with an alcohol.[3][4] In this context, it is used to form the C-O bond between phenol and a dichloropyridine intermediate, followed by subsequent amination. The high temperatures often required can lead to thermal degradation and side products.[3]

Buchwald-Hartwig Amination Route

A more modern, palladium-catalyzed method that allows for the formation of C-N bonds under milder conditions.[5][6] This reaction is known for its high functional group tolerance but can be sensitive to the choice of ligand, base, and the purity of starting materials. Residual palladium is a key impurity concern with this route.[7]

G cluster_0 Route A: Ullmann Condensation Focus cluster_1 Route B: Buchwald-Hartwig Amination Focus A1 2,3,5-Trichloropyridine A3 5-Chloro-2-phenoxy-3-chloropyridine A1->A3 Ullmann C-O Coupling (Cu Catalyst, High Temp) A2 Phenol A2->A3 A5 3-Pyridinamine, 5-chloro-2-phenoxy- A3->A5 Nucleophilic Aromatic Substitution (SNAr) A4 Ammonia Source A4->A5 B1 3-Amino-2,5-dichloropyridine B3 3-Pyridinamine, 5-chloro-2-phenoxy- B1->B3 Buchwald-Hartwig C-O Coupling (Pd Catalyst, Ligand, Base) B2 Phenol B2->B3

Caption: Common synthetic routes to 3-Pyridinamine, 5-chloro-2-phenoxy-.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Question 1: My final product shows significant levels of unreacted 3-amino-2,5-dichloropyridine starting material. What's the cause?

Answer: This is a common issue in Buchwald-Hartwig cross-coupling reactions and typically points to an inefficient or incomplete reaction.[5] Several factors could be at play:

  • Catalyst Deactivation: The Pd(0) active species is sensitive to oxygen. Ensure your reaction setup is thoroughly degassed and maintained under a robust inert atmosphere (Nitrogen or Argon).[6] Catalyst deactivation can also occur if starting materials contain impurities.

  • Sub-optimal Ligand or Base: The choice of phosphine ligand and base is critical.[6] For electron-rich pyridines, bulky, electron-rich phosphine ligands like Xantphos or BrettPhos are often required.[7] The base (e.g., Cs₂CO₃, K₃PO₄) must be strong enough to deprotonate the phenol but not so strong as to cause degradation. It must also be anhydrous, as water can hydrolyze the catalyst and starting materials.

  • Insufficient Reaction Time or Temperature: While Buchwald-Hartwig reactions are milder than Ullmann condensations, they still require sufficient thermal energy and time. Monitor the reaction progress by a suitable analytical technique (HPLC, GC-MS). If the reaction stalls, a modest increase in temperature (e.g., from 90°C to 110°C) may be necessary.[8]

  • Stoichiometry: Ensure the molar ratio of phenol to the pyridine starting material is appropriate, often with a slight excess of the phenol (e.g., 1.1-1.2 equivalents).

Question 2: I'm observing an impurity with a mass corresponding to a di-phenoxy substituted product. How can I prevent this?

Answer: The formation of a di-phenoxy impurity (3-amino-2,5-diphenoxypyridine) suggests a secondary coupling reaction where the chlorine atom at the 5-position is also substituted by a phenoxy group.

  • Root Cause: This side reaction is more prevalent under harsh reaction conditions, particularly in Ullmann-type syntheses which use high temperatures.[3] It can also occur in Buchwald-Hartwig reactions if the catalyst is highly active and reaction times are excessively long. The chlorine at the 5-position is less reactive than the one at the 2-position, but substitution can occur.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate for the primary C-O bond formation.

    • Control Stoichiometry: Avoid a large excess of phenol and the copper/palladium catalyst.

    • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the primary starting material is consumed to prevent over-reaction.

Question 3: My product is contaminated with a dechlorinated impurity (3-amino-2-phenoxypyridine). What causes this?

Answer: Hydrodechlorination is the replacement of a chlorine atom with a hydrogen atom. This is a known side reaction in palladium-catalyzed couplings.

  • Root Cause: This typically occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This can happen if there are trace amounts of water or other proton sources in the reaction mixture. The Pd-H species can then reductively eliminate the chlorine atom from the pyridine ring.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use high-purity, anhydrous solvents and dry the base (e.g., by heating under vacuum) before use.

    • Scavenge Hydrogen Sources: In some cases, adding a sacrificial hydrogen acceptor can help, although this complicates the reaction mixture. The primary focus should be on stringent moisture control.

Question 4: How do I remove residual palladium or copper catalyst from my final product?

Answer: Residual heavy metals are a major regulatory concern and must be removed to very low levels (ppm).[7]

  • Palladium Removal:

    • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon is a common and effective method. The high surface area of the carbon adsorbs the palladium.

    • Metal Scavengers: Use silica-based or polymer-based scavengers functionalized with thiols or other ligands that have a high affinity for palladium. These can be stirred with the product solution and then filtered off.

    • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract the palladium into the aqueous phase.

  • Copper Removal:

    • Acidic Washes: Washing with dilute aqueous acid (e.g., HCl, acetic acid) can often remove copper salts.

    • Ammonia/Ammonium Chloride Washes: A wash with aqueous NH₄OH/NH₄Cl can complex with copper and pull it into the aqueous layer.

    • Filtration through Celite®: Passing the product solution through a pad of Celite® can sometimes help remove finely divided copper particles.

Impurity TypePotential SourceMitigation Strategy
Starting Materials Incomplete reactionOptimize catalyst, base, temperature, and time.[6]
Di-phenoxy byproduct Over-reaction/harsh conditionsLower temperature, control stoichiometry, reduce reaction time.[3]
Dechlorinated byproduct Trace moisture leading to Pd-H speciesUse rigorously anhydrous solvents and reagents.
Residual Catalyst Incomplete work-up/purificationTreat with activated carbon, metal scavengers, or specific aqueous washes.[7]

Analytical & Characterization Strategies

Robust analytical methods are essential for identifying and quantifying impurities. A multi-technique approach is recommended.[9][10]

Impurity Detection and Quantification
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities.[10] A reversed-phase method with a C18 column and a gradient of water/acetonitrile containing a modifier like formic acid or TFA is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, residual solvents, and some thermally stable byproducts.[11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information.[9]

Structural Elucidation and Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and can be used to identify and characterize major impurities if they are isolated.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for quantifying trace elemental impurities, such as residual palladium or copper, to ensure they meet regulatory limits.[9][10]

G cluster_troubleshoot Troubleshooting Actions start Impurity Detected in Crude Product (via HPLC/TLC) ms Identify MW using LC-MS start->ms known Known Impurity? ms->known nmr Isolate & Perform NMR for Structure reoptimize Re-optimize Reaction: - Temperature - Time - Reagents nmr->reoptimize known->nmr No known->reoptimize Yes purify Enhance Purification: - Recrystallization - Chromatography - Scavenging reoptimize->purify

Caption: A logical workflow for troubleshooting unknown impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired product.

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) at room temperature and at reflux. An ideal single solvent will dissolve the product when hot but not when cold. If a single solvent is not found, screen solvent/anti-solvent pairs (e.g., Toluene/Heptane).

  • Dissolution: In a reaction flask, add the chosen solvent to the crude 3-Pyridinamine, 5-chloro-2-phenoxy-. Heat the mixture to reflux with stirring until all the solid has dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, cool it slightly and add a small amount of activated carbon (e.g., 1-2% w/w). Re-heat to reflux for 15-20 minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-heated filter funnel containing a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for developing a robust quality control method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile/Water.[11]

References

  • Process for the synthesis of intermediates of nebivolol. (2018).
  • Troubleshooting guide for the synthesis of Nebivolol intermedi
  • Process for the synthesis of intermediates of nebivolol. (2019).
  • Nebivolol synthesis method and intermediate compound thereof. (n.d.).
  • Nebivolol synthesis method and intermediate compound thereof. (n.d.).
  • Ullmann condens
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. (n.d.). NCBI Bookshelf - NIH.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Palladium-catalyzed Buchwald-Hartwig amination.
  • Ullmann Condens
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
  • An In-depth Technical Guide to the Synthesis of 5-Chloro-2-fluoropyridin-3-amine. Benchchem.
  • Ullmann condens
  • 5-Chloro-2-fluoropyridin-3-amine in Agrochemical Synthesis. Benchchem.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Ullmann Reaction. Thermo Fisher Scientific - SA.
  • 3-Chloropyridin-2-amine. (n.d.). PMC - NIH.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). PMC.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI.
  • NOVEL METHOD FOR PREPARING 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • Method for synthesizing prucalopride impurity. (n.d.).
  • Synthesis of Imidazo[1,2-a]pyridines by the Bis(acetyloxy)(phenyl)-λ³-iodane-Mediated Oxidative Coupling of 2-Aminopyridines with β-Keto Esters and 1,3-Diones. (2025).
  • Synthesis of 3-amino-5-chloro-2-fluoropyridine. PrepChem.com.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
  • Scheme 2 Synthesis of 2-phenylpyridine (8).
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.).
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • In-lab validation of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol synthesis protocol. Benchchem.

Sources

Troubleshooting guide for unexpected NMR shifts in 2-phenoxypyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenoxypyridine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-phenoxypyridine derivatives. This guide is designed to address common and unexpected issues encountered during the NMR analysis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum shows significantly broadened peaks for my 2-phenoxypyridine derivative at room temperature. What is the likely cause and how can I fix it?

A1: Broadened NMR signals at room temperature are a classic indication of dynamic processes occurring on the NMR timescale. For 2-phenoxypyridine derivatives, this is often due to restricted rotation around the C-O and C-N bonds, leading to conformational exchange.[1][2]

Causality: The molecule is likely interconverting between different conformations at a rate that is comparable to the NMR frequency. This exchange process broadens the signals of the protons involved.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most direct way to diagnose and resolve this issue.

    • Cooling the sample: At lower temperatures, the rate of conformational exchange will slow down. If you are in the slow-exchange regime, you will observe sharp signals for each distinct conformer. This can provide valuable information about the conformational preferences of your molecule.[1][2][3]

    • Heating the sample: Conversely, increasing the temperature will accelerate the rotation. If you can reach the fast-exchange regime, the individual signals will coalesce into a single, sharp, time-averaged signal.[2][3]

  • Solvent Change: The polarity and viscosity of the solvent can influence the rotational barrier. Acquiring spectra in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆) may alter the exchange rate and improve spectral resolution.[4]

Q2: I've observed unexpected downfield or upfield shifts in the pyridine ring protons of my derivative compared to published data. What factors could be at play?

A2: The chemical shifts of the pyridine ring protons are highly sensitive to their electronic environment. Several factors can lead to deviations from expected values.

Potential Causes & Solutions:

  • pH Effects: The nitrogen atom in the pyridine ring is basic and can be protonated by acidic impurities in your sample or NMR solvent. Protonation leads to a significant deshielding (downfield shift) of the pyridine protons.[5][6][7]

    • Troubleshooting:

      • Use a fresh, high-quality deuterated solvent: Older solvents can absorb acidic impurities from the atmosphere.

      • Add a drop of D₂O and shake the NMR tube: If an exchangeable proton is present, its signal may broaden or disappear.

      • Neutralize the sample: If you suspect acidity, you can add a small amount of a non-protonated base like anhydrous potassium carbonate to your sample before dissolving it in the NMR solvent.

  • Solvent Effects: The choice of solvent can significantly influence chemical shifts through various interactions, such as hydrogen bonding and anisotropic effects.[8][9] Aromatic solvents like benzene-d₆ can induce significant upfield shifts due to their magnetic anisotropy.

    • Troubleshooting: Always report the solvent used for NMR analysis. When comparing data, ensure it was acquired in the same solvent. If you suspect strong solvent-solute interactions, acquiring the spectrum in a more inert solvent like CDCl₃ or acetone-d₆ might be beneficial.

  • Concentration Effects: At high concentrations, intermolecular interactions such as π-stacking between the aromatic rings of your molecules can occur. This can lead to changes in chemical shifts, typically upfield shifts.[1]

    • Troubleshooting: Run a concentration-dependent study. Acquire spectra at different concentrations. If the chemical shifts change with concentration, this indicates aggregation. For routine analysis, it is best to use a reasonably dilute sample.

Q3: The signals for the phenoxy ring protons in my 2-phenoxypyridine derivative are not where I expect them. Why might this be?

A3: The electronic environment of the phenoxy ring is influenced by both the pyridine ring and any substituents on the phenoxy ring itself.

Key Factors:

  • Through-Space Anisotropic Effects: The pyridine ring has a significant magnetic anisotropy. Depending on the preferred conformation of your molecule, the phenoxy protons may lie in the shielding or deshielding cone of the pyridine ring, leading to upfield or downfield shifts, respectively.[10]

  • Substituent Effects: Electron-donating or electron-withdrawing groups on the phenoxy ring will alter the electron density and, consequently, the chemical shifts of the phenoxy protons in a predictable manner based on Hammett parameters.

Troubleshooting Workflow:

To systematically diagnose the source of unexpected shifts, a logical workflow can be employed.

Troubleshooting_Workflow Start Unexpected NMR Shifts Observed Check_Broadening Are peaks broad? Start->Check_Broadening VT_NMR Perform Variable Temperature (VT) NMR Check_Broadening->VT_NMR Yes Check_Shifts Are shifts unexpected (upfield/downfield)? Check_Broadening->Check_Shifts No End Issue Resolved/Understood VT_NMR->End Check_pH Check for pH effects (acidic impurities) Check_Shifts->Check_pH Yes Check_Solvent Evaluate solvent effects Check_pH->Check_Solvent Check_Concentration Run concentration-dependent study Check_Solvent->Check_Concentration Conformational_Analysis Consider conformational effects (anisotropy) Check_Concentration->Conformational_Analysis Conformational_Analysis->End

Caption: A workflow for troubleshooting unexpected NMR shifts.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of your 2-phenoxypyridine derivative directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, use gentle heating or sonication.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet.

Protocol 2: Variable Temperature (VT) NMR Study
  • Sample Preparation: Prepare a sample as described in Protocol 1. It is crucial to use a solvent with a suitable temperature range (e.g., toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Adjustment (Cooling):

    • Set the spectrometer's temperature control unit to a lower temperature (e.g., 273 K).

    • Allow the sample to equilibrate for at least 5-10 minutes.

    • Acquire a spectrum.

    • Repeat this process in decrements of 10-20 K until you observe sharpening of the signals or reach the solvent's freezing point.

  • Temperature Adjustment (Heating):

    • Return the sample to room temperature.

    • Set the temperature control unit to a higher temperature (e.g., 313 K).

    • Allow for equilibration and acquire a spectrum.

    • Repeat in increments of 10-20 K until coalescence and subsequent sharpening of the signals is observed, or the solvent's boiling point is approached.

  • Data Analysis: Compare the spectra at different temperatures to identify coalescence points and the spectra of individual conformers at low temperatures.

Data Summary

The following table provides a general guide to the expected ¹H NMR chemical shift ranges for unsubstituted 2-phenoxypyridine in CDCl₃. Note that these are approximate and can be influenced by the factors discussed above.

Proton PositionTypical Chemical Shift (ppm)Multiplicity
Pyridine H-68.1 - 8.3dd
Pyridine H-47.6 - 7.8ddd
Pyridine H-37.0 - 7.2dd
Pyridine H-56.9 - 7.1ddd
Phenoxy H-2', H-6'7.3 - 7.5m
Phenoxy H-3', H-5'7.1 - 7.3m
Phenoxy H-4'7.0 - 7.2m

Data compiled from various sources and general NMR principles.[11][12][13]

Chemical Structure and Numbering

Caption: Numbering scheme for 2-phenoxypyridine.

References

  • Common Problems | SDSU NMR Facility – Department of Chemistry. San Diego State University. [Link]

  • Ren, H., et al. (2015). Hyperpolarized 15N-pyridine Derivatives as pH-Sensitive MRI Agents. Scientific Reports, 5, 9247. [Link]

  • Kumar, V., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(7), 4153-4161. [Link]

  • Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. ResearchGate. [Link]

  • Hotze, A. C. G., et al. (2005). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2 (L = 2-Phenylazopyridine or o-Tolylazopyridine) and 2 (L′, L′′ = 2-Phenylazopyridine, 2,2′-Bipyridine). European Journal of Inorganic Chemistry, 2005(13), 2648-2657. [Link]

  • Kumar, V., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(7), 4153-4161. [Link]

  • Li, M., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1434. [Link]

  • Smith, I. C. P., & Schneider, W. G. (1972). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 50(9), 1155-1167. [Link]

  • Zundel, G., & Fritsch, J. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3243-3253. [Link]

  • St-Gelais, M., et al. (2021). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Analytical Methods, 13(20), 2335-2341. [Link]

  • 15N NMR spectra of HP-pyridine as the free base (green) and fully... ResearchGate. [Link]

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  • Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes. ResearchGate. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

  • Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2‐Phenylazopyridine or o‐Tolylazopyridine) and 2(L', L'' = 2‐Phenylazopyridine, 2,2'‐Bipyridine). ResearchGate. [Link]

  • Dračínský, M., & Hodgkinson, P. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education, 101(6), 2345-2351. [Link]

  • Liu, Y., et al. (2019). Application of anisotropic NMR parameters to the confirmation of molecular structure. Nature Protocols, 14(2), 493-512. [Link]

  • Du, Y., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(27), 18343-18351. [Link]

  • Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE. [Link]

  • Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. National Center for Biotechnology Information. [Link]

  • F.A.A. Paz, J. Klinowski. (2023). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Molecules, 28(5), 2305. [Link]

  • Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2. SciSpace. [Link]

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Sources

Managing reaction exotherms in the synthesis of energetic pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this hub for researchers, process chemists, and drug development professionals scaling up the synthesis of energetic pyridine derivatives (e.g., trinitromethylpyridines, dinitromethylide salts, and nitropyridine-N-oxides). Due to the extreme exothermic nature of these reactions, strict thermal management is required to prevent thermal runaway, ensure batch-to-batch reproducibility, and maintain laboratory safety.

Section 1: Thermochemistry & Calorimetry Troubleshooting

Q: Why do electrophilic nitrations of pyridine derivatives frequently exhibit delayed, highly exothermic runaway profiles? A: The pyridine ring is highly deactivated toward electrophilic aromatic substitution due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. To overcome this, chemists must use harsh, forcing conditions—such as fuming nitric acid in oleum or trifluoroacetic anhydride—often at elevated temperatures. The Causality: At lower temperatures, reagents accumulate without reacting. Once the thermal activation barrier is breached, the accumulated reagents react simultaneously. This sudden kinetic burst releases massive enthalpy (often exceeding -100 kJ/mol). If the heat generation rate outpaces the reactor's cooling capacity, the temperature spikes, triggering secondary decomposition reactions (like oxidative ring cleavage or gas evolution) that lead to thermal runaway [1][1].

Q: How can I accurately quantify the heat of reaction ($ \Delta H_r $) before attempting a scale-up of trinitromethylpyridine synthesis? A: Before moving beyond the milligram scale, you must perform Reaction Calorimetry (RC1). We recommend comparing two methodologies to ensure data reliability:

  • Heat Flow (HF) Calorimetry: Measures the temperature gradient across the reactor jacket wall. It is excellent for tracking the overall thermal profile of the nitration over time.

  • Power Compensation (PC) Calorimetry: Maintains a strictly isothermal environment by dynamically adjusting an electrical heater. This is particularly useful for energetic materials, as it provides real-time data on the exact power required to counteract the exotherm without thermal lag [2][2]. Self-Validation: Always run a baseline calibration with the specific solvent mixture (e.g., H2SO4/HNO3) without the pyridine substrate to account for the heat of mixing.

Section 2: Transitioning to Continuous Flow Chemistry

Q: My batch nitration of pyridine-N-oxide is yielding excessive charring and poor selectivity. How does continuous flow chemistry resolve this? A: In traditional batch reactors, poor mass transfer and inadequate surface-area-to-volume ratios create localized "hot spots." In these zones, the localized exotherm exceeds the bulk cooling capacity, destroying the energetic intermediate. The Causality: Continuous flow microreactors solve this through geometry. By confining the reaction to micro-channels, the surface-area-to-volume ratio increases exponentially. This allows for near-instantaneous heat dissipation and isothermal control, preventing hot spots. Furthermore, continuous flow minimizes the active inventory of highly explosive intermediates at any given moment, drastically improving the safety profile [3][3].

Q: What is the validated protocol for setting up a continuous flow microreactor for the nitration of pyridine-N-oxide? A: Below is a self-validating, step-by-step methodology for executing this highly exothermic reaction safely in flow [3][3].

Protocol: Continuous Flow Nitration of Pyridine-N-Oxide

Objective: Achieve isothermal nitration while preventing thermal runaway and intermediate degradation.

  • Step 1: System Priming and Calibration

    • Prime two high-pressure syringe pumps (Pump A and Pump B) with anhydrous sulfuric acid to remove all ambient moisture.

    • Validation Check: Dispense fluid for 5 minutes into a tared flask. Weigh the output to confirm the mass flow controllers are delivering the exact programmed volume.

  • Step 2: Reagent Preparation

    • Prepare Stream A: Pyridine-N-oxide dissolved in concentrated H2SO4.

    • Prepare Stream B: Nitrating mixture (fuming HNO3 and H2SO4). Keep Stream B chilled (0–5 °C) in the reservoir to prevent premature NO2+ degradation.

  • Step 3: Thermal Equilibration of the Microreactor

    • Set the jacketed stainless-steel microreactor to the target reaction temperature (e.g., 120 °C).

    • Validation Check: Monitor the in-line thermocouples at the mixing junction and reactor outlet. Do not initiate reagent flow until the temperature variance is < 0.2 °C for at least 10 minutes.

  • Step 4: Dosing and Reaction

    • Initiate Pump A and Pump B simultaneously. Adjust the flow rates to achieve a precise residence time (e.g., 80 minutes) based on the total internal volume of the reactor coil.

  • Step 5: In-Line Quenching and Isolation

    • Direct the reactor effluent immediately into a Continuous Stirred-Tank Reactor (CSTR) pre-loaded with vigorously stirred ice-water. This instantly quenches the reaction, preventing over-nitration, and precipitates the energetic product.

    • Validation Check: Discard the first two reactor volumes (the dispersion zone). Perform an at-line HPLC analysis on the third volume to confirm >95% conversion before beginning bulk collection.

Section 3: Quantitative Data & Process Comparison

To illustrate the critical differences in heat management, the following table summarizes the operational parameters and outcomes when synthesizing energetic pyridine derivatives in batch versus continuous flow systems.

ParameterTraditional Batch ReactorContinuous Flow MicroreactorImpact on Energetic Synthesis
Heat Transfer Coefficient (U) ~50 - 200 W/(m²·K)~1,000 - 5,000 W/(m²·K)Flow allows rapid dissipation of sudden exotherms.
Active Reactive Volume 100% of batch (High Risk)< 5% of total volume (Low Risk)Flow minimizes explosive inventory during synthesis.
Temperature Gradient High (Prone to hot spots)Near Isothermal (< 1 °C variance)Isothermal conditions prevent product degradation.
Pyridine-N-Oxide Nitration Yield ~72% (Significant charring)~78% - 85% (Clean profile)Strict thermal control directly increases target yield.
Mixing Regime Macro-mixing (Turbulent)Micro-mixing (Diffusion-controlled)Flow ensures uniform exposure to nitrating agents.

Section 4: Exotherm Management Workflow

The following diagram outlines the logical progression for safely developing and scaling the synthesis of energetic pyridine compounds.

ExothermManagement A 1. Target Energetic Pyridine Derivative B 2. Reaction Calorimetry (Heat Flow / Power Comp) A->B Define Synthesis Route C 3. Thermal Hazard Assessment (Identify Runaway Risk) B->C Quantify ΔHr & Kinetics D 4. Continuous Flow Microreactor Setup C->D Mitigate Accumulation Risk E 5. In-line Quenching & Temperature Control D->E High Heat Transfer Mixing F 6. Safe Isolation of Energetic Product E->F Prevent Over-nitration

Workflow for managing exothermic risks in energetic pyridine synthesis.

References

  • Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices Source: CORE URL
  • Comparison of different calorimetry methodologies using Simular reaction calorimeter Source: HEL Group URL
  • A Practical Approach of Continuous Processing to High Energetic Nitration Reactions in Microreactors Source: ResearchGate URL

Sources

Validation & Comparative

A comparative study of different synthetic routes to 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 3-pyridinamine, 5-chloro-2-phenoxy- (CAS: 874491-64-2) [1] presents a classic challenge in heterocyclic medicinal chemistry: achieving precise regiocontrol while managing the electronic effects of multiple substituents on a pyridine ring. The target molecule requires a phenoxy ether at the C2 position, an amine at the C3 position, and a chlorine atom at the C5 position.

As an application scientist, the choice of synthetic route is dictated by the starting material’s electronic profile. We will objectively compare two divergent strategies:

  • Route A (The "Nitro-Activated" SNAr Approach): Utilizing 2,5-dichloro-3-nitropyridine. The strong electron-withdrawing nature of the nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr) [3].

  • Route B (The "Amino-Deactivated" Cross-Coupling Approach): Utilizing 3-amino-2,5-dichloropyridine [2]. The strong electron-donating nature of the amine group deactivates the ring, necessitating transition-metal catalyzed C-O coupling (e.g., Ullmann-type).

SyntheticRoutes SM1 2,5-Dichloro-3-nitropyridine (Route A) Int1 5-Chloro-3-nitro-2-phenoxypyridine (Intermediate) SM1->Int1 PhOH, K2CO3 SNAr (High Regioselectivity) Target 5-Chloro-2-phenoxypyridin-3-amine (Target Product) Int1->Target Fe, NH4Cl Chemoselective Reduction SM2 3-Amino-2,5-dichloropyridine (Route B) SM2->Target PhOH, CuI, Ligand Ullmann C-O Coupling

Fig 1: Comparison of Route A (SNAr/Reduction) and Route B (Ullmann Coupling) to the target molecule.

Route A: The SNAr-Reduction Sequence (Recommended)

Mechanistic Causality

In 2,5-dichloro-3-nitropyridine, the C2 position is highly electrophilic. This is due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen (inductive and resonance) and the ortho-nitro group (strong resonance). The formation of the Meisenheimer intermediate during the attack by the phenoxide ion is highly stabilized, leading to exclusive regioselectivity at C2 over C5.

Following the SNAr step, the nitro group must be reduced to an amine. A critical consideration here is the preservation of the C5 chlorine atom. Standard catalytic hydrogenation (Pd/C, H 2​ ) often leads to hydrodechlorination. Therefore, a chemoselective reduction using Iron (Fe) or Zinc (Zn) powder in the presence of ammonium chloride (NH 4​ Cl) is strictly required.

ElectronicEffects Node1 C2 Position: Highly Electrophilic Node4 Meisenheimer Intermediate: Stabilized Negative Charge Node1->Node4 Nucleophilic Attack (PhO-) Node2 Pyridine Nitrogen: Inductive & Resonance EWG Node2->Node1 Node3 Ortho-Nitro Group: Strong Resonance EWG Node3->Node1 Node5 Regioselective SNAr at C2 over C5 Node4->Node5 Chloride Elimination

Fig 2: Mechanistic rationale for the high C2 regioselectivity during the SNAr reaction in Route A.

Experimental Protocol (Self-Validating System)

Step 1: SNAr with Phenol

  • Charge a dry reactor with 2,5-dichloro-3-nitropyridine (1.0 eq), phenol (1.05 eq), and anhydrous K 2​ CO 3​ (1.5 eq) in DMF (0.5 M).

  • Stir the suspension at 60 °C for 4 hours.

    • Validation: Monitor via HPLC/TLC; the highly activated C2 chlorine ensures rapid conversion. The absence of a bis-substituted byproduct validates the temperature control.

  • Quench with ice water to precipitate 5-chloro-3-nitro-2-phenoxypyridine. Filter and dry.

Step 2: Chemoselective Reduction

  • Suspend the intermediate (1.0 eq) in a 4:1 mixture of EtOH/H 2​ O (0.2 M).

  • Add NH 4​ Cl (5.0 eq) and Iron powder (5.0 eq, 325 mesh).

  • Heat to 80 °C for 2 hours.

    • Validation: The mild reduction potential of Fe/NH 4​ Cl prevents C-Cl bond cleavage. LC-MS should confirm a mass shift of -30 Da (NO 2​ NH 2​ ) without the loss of the chlorine isotope pattern.

  • Filter hot through Celite to remove iron salts, concentrate, and extract with EtOAc to yield 5-chloro-2-phenoxypyridin-3-amine.

Route B: Direct Transition-Metal Catalyzed Coupling

Mechanistic Causality

Starting from 3-amino-2,5-dichloropyridine [4], the C2 position is severely deactivated toward classical SNAr due to the strong +M (resonance donating) effect of the C3 amino group. To overcome this kinetic barrier, an Ullmann-type C-O cross-coupling using a Copper(I) catalyst and a bidentate ligand (e.g., 1,10-phenanthroline) is necessary. However, the unprotected primary amine can coordinate to the metal center, leading to catalyst poisoning or competing C-N coupling (oligomerization).

Experimental Protocol (Self-Validating System)
  • Charge a Schlenk flask with 3-amino-2,5-dichloropyridine (1.0 eq), phenol (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs 2​ CO 3​ (2.0 eq).

  • Add anhydrous toluene (0.2 M) under an argon atmosphere.

  • Heat at 110 °C for 18-24 hours.

    • Validation: Prolonged heating is required due to the deactivated nature of the substrate. The reaction must be strictly anhydrous to prevent catalyst degradation.

  • Cool, dilute with EtOAc, wash with 1M NaOH.

    • Validation: The NaOH wash is a critical self-validating step to remove unreacted phenol, ensuring the final mass reflects true product yield rather than phenol contamination. Purify via silica gel chromatography.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both synthetic routes based on standard laboratory scale-up parameters:

ParameterRoute A (SNAr + Reduction)Route B (Ullmann Coupling)
Starting Material 2,5-Dichloro-3-nitropyridine3-Amino-2,5-dichloropyridine
Overall Yield 65 - 75% (over 2 steps)30 - 45% (single step)
Regioselectivity >99% (C2 over C5)Moderate (Competing C-N coupling)
Reaction Time 6 hours (Total)18 - 24 hours
Catalyst Cost Low (Fe powder, K 2​ CO 3​ )High (CuI, specialized ligands)
Scalability Excellent (Kilogram scale)Poor (Catalyst poisoning risks)

Conclusion

From a process chemistry standpoint, Route A is the superior choice for the scalable synthesis of 5-chloro-2-phenoxypyridin-3-amine. Despite being a two-step process, it capitalizes on the innate electronic activation of the nitro group to drive a highly regioselective and fast SNAr reaction. It relies on inexpensive reagents and avoids the use of transition metals. Route B , while theoretically shorter, suffers from kinetic deactivation, lower yields, and the inherent complexities of performing cross-coupling on an unprotected aminopyridine scaffold.

References

  • National Institutes of Health (NIH) / PubMed Central. "Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ." ACS Med Chem Lett. 2010. URL:[Link]

  • ResearchGate. "Vibrational spectra, effect of solvents in UV-visible, electronic properties, charge distribution, molecular interaction and Fukui analysis on 3-amino-2,5-dichloropyridine." Journal of Indian Chemical Society, 2023. URL:[Link]

Validating the Mechanism of Action for Bioactive 3-Pyridinamine, 5-chloro-2-phenoxy- Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus Area: Receptor Tyrosine Kinase (RTK) Inhibition (c-Met / Flt-3)

Executive Summary

The dysregulation of the Hepatocyte Growth Factor Receptor (HGFR/c-Met) and FMS-like tyrosine kinase 3 (Flt-3) signaling pathways are primary drivers in tumor proliferation, angiogenesis, and metastasis in various malignancies, including non-small cell lung cancer (NSCLC) and gastric carcinomas. While first-generation inhibitors like Crizotinib have established clinical utility, acquired resistance via kinase domain mutations necessitates novel scaffolds.

Derivatives based on the 3-pyridinamine, 5-chloro-2-phenoxy- pharmacophore have emerged as highly potent, ATP-competitive dual c-Met/Flt-3 inhibitors. This guide provides an objective comparison of this novel scaffold against established clinical alternatives, detailing the structural causality of its efficacy and providing field-proven, self-validating protocols for mechanism of action (MoA) validation.

Structural Rationale and Mechanism of Action

The structural architecture of 3-pyridinamine, 5-chloro-2-phenoxy- derivatives is explicitly designed to exploit the ATP-binding pocket of RTKs.

  • The 3-Pyridinamine Core: The amine group acts as a critical hydrogen bond donor/acceptor, forming stable interactions with the hinge region of the kinase (specifically residue Met1160 in c-Met).

  • The 2-Phenoxy Moiety: This bulky, flexible group projects into the deep hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.

  • The 5-Chloro Substitution: The electron-withdrawing chlorine atom enhances the lipophilicity and metabolic stability of the pyridine ring, improving cellular permeability while increasing the binding affinity via halogen bonding [1].

By competitively displacing ATP, these derivatives halt the autophosphorylation of c-Met, subsequently silencing downstream PI3K/AKT and Ras/MAPK signaling cascades. This dual-pathway shutdown is what ultimately triggers cell cycle arrest and apoptosis.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK Ras / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor 5-chloro-2-phenoxy- 3-pyridinamine Inhibitor->cMet ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of c-Met inhibition by 5-chloro-2-phenoxy-3-pyridinamine derivatives.

Comparative Performance Data

To objectively evaluate the therapeutic potential of the 5-chloro-2-phenoxy-3-pyridinamine scaffold, it must be benchmarked against FDA-approved c-Met/multi-kinase inhibitors. The data below synthesizes biochemical and cellular assays utilizing the highly c-Met-amplified gastric cancer cell line, MKN45, and the A549 lung carcinoma line [2].

Compound Class / Drugc-Met IC₅₀ (nM)Flt-3 IC₅₀ (nM)MKN45 Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)Primary Target Profile
5-chloro-2-phenoxy- deriv. (Lead) 2.61 2.18 0.09 0.67 c-Met / Flt-3 Dual
Crizotinib (Control)4.00>10000.121.85c-Met / ALK / ROS1
Cabozantinib (Control)1.3014.00.080.95c-Met / VEGFR2 / RET

Data Analysis: The derivative demonstrates sub-nanomolar to low-nanomolar potency against both c-Met and Flt-3. Notably, its cellular efficacy in A549 cells (0.67 µM) out-performs Crizotinib, suggesting superior membrane permeability or a more favorable polypharmacological profile driven by the 5-chloro substitution.

Experimental Validation Protocols

A robust MoA validation requires a self-validating system: biochemical assays must prove direct target engagement, cellular assays must prove functional consequence, and molecular assays must link the two by demonstrating specific pathway modulation.

Workflow Phase1 Phase 1: Biochemical Assay1 Cell-Free Kinase Assay (Isolates direct binding) Phase1->Assay1 Phase2 Phase 2: Cellular Phenotype Assay2 MKN45 Viability (Validates cell entry) Phase2->Assay2 Phase3 Phase 3: Mechanistic Link Assay3 Western Blot (Proves pathway shutdown) Phase3->Assay3 Assay1->Phase2 Assay2->Phase3

Fig 2: Self-validating experimental workflow for MoA confirmation.

Protocol 1: Cell-Free Kinase Inhibition Assay (ADP-Glo)

Causality: This step isolates the enzyme from the complex cellular environment, proving that the compound directly inhibits the kinase rather than acting via off-target cytotoxicity or upstream receptor down-regulation.

  • Preparation: Dilute recombinant human c-Met and Flt-3 kinase domains in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Incubation: Prepare a 10-point, 3-fold serial dilution of the 5-chloro-2-phenoxy-3-pyridinamine derivative (starting at 1 µM). Incubate 5 µL of the compound with 5 µL of the kinase solution for 15 minutes at room temperature to allow for pocket binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1). Crucial Step: The ATP concentration must be set at the empirical Km​ for each specific kinase to accurately assess competitive inhibition.

  • Detection: After 60 minutes, add 20 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer. Calculate IC₅₀ using a four-parameter logistic curve fit.

Protocol 2: Cellular Viability & Apoptosis (Flow Cytometry)

Causality: While biochemical assays prove binding, cellular assays validate that the compound can penetrate the lipid bilayer and exert a functional, dose-dependent apoptotic effect in a disease-relevant model (MKN45 cells, which are addicted to c-Met signaling).

  • Cell Seeding: Seed MKN45 cells at 5×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the derivative at 0.1×, 1×, and 10× the established cellular IC₅₀ (e.g., 0.01 µM, 0.1 µM, 1.0 µM) for 48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at RT in the dark. Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This distinguishes target-mediated programmed cell death from non-specific chemical toxicity.

  • Analysis: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Protocol 3: Western Blotting for Target Engagement

Causality: This is the critical mechanistic link. If the compound kills cells by inhibiting c-Met, we must observe a dose-dependent decrease in phosphorylated c-Met (p-c-Met) and its downstream effectors without a reduction in total protein levels.

  • Lysate Preparation: Treat MKN45 cells with the compound for 2 hours (a short timeframe ensures we observe direct signaling inhibition prior to the onset of apoptosis-induced protein degradation). Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of total protein per lane on an 8-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe with primary antibodies against p-c-Met (Tyr1234/1235) , total c-Met, p-AKT (Ser473) , total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate.

  • Validation: A successful MoA is confirmed if p-c-Met and p-AKT signals diminish in a dose-dependent manner while total c-Met, total AKT, and GAPDH remain constant.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors Source: Anti-Cancer Agents in Medicinal Chemistry, 2020; 20(5):559-570. URL: [Link]

  • Title: Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents Source: Bioorganic & Medicinal Chemistry Letters, 2018; 28(3):270-275. URL: [Link]

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy of 5-Chloro-2-phenoxypyridin-3-amine (5-CPA) Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter a frustrating paradox: compounds that exhibit sub-nanomolar potency in biochemical assays often fail to translate into meaningful in vivo efficacy. This comparison guide provides an objective, deeply mechanistic analysis of this phenomenon using derivatives of 3-Pyridinamine, 5-chloro-2-phenoxy- (hereafter referred to as the 5-CPA scaffold ) as a model class of multi-target kinase inhibitors.

By evaluating 5-CPA derivatives against established clinical benchmarks like Cabozantinib and Sorafenib, we will dissect the structural rationale, signaling pathway mechanics, and the critical pharmacokinetic (PK) disconnects that dictate in vivo success.

Pharmacophore Rationale: The Anatomy of 5-CPA

The 5-CPA scaffold (CAS 874491-64-2) is a privileged building block extensively utilized in the design of Type II kinase inhibitors targeting the c-Met and VEGFR-2 signaling axes. Its efficacy is not accidental; it is a product of precise molecular causality:

  • The 3-Aminopyridine Core: This moiety serves as the critical "hinge binder." The nitrogen atoms act as hydrogen bond donors and acceptors, mimicking the purine ring of ATP to anchor the molecule within the highly conserved kinase hinge region 1[1].

  • The 2-Phenoxy Group: This bulky, lipophilic extension is designed to occupy the deep hydrophobic pocket exposed only when the kinase adopts the inactive "DFG-out" conformation. This structural feature is a hallmark of highly potent c-Met and Raf inhibitors 2[2].

  • The 5-Chloro Substitution: Halogenation at the 5-position is a deliberate metabolic shield. Unsubstituted pyridines are highly susceptible to CYP450-mediated oxidation at this locus. The electron-withdrawing chlorine atom deactivates the ring toward oxidative metabolism while simultaneously increasing the lipophilic ligand efficiency (LLE).

Mechanistic Pathway & Target Engagement

When Hepatocyte Growth Factor (HGF) or Vascular Endothelial Growth Factor (VEGF) binds to their respective receptor tyrosine kinases (c-Met and VEGFR-2), it triggers receptor dimerization and auto-phosphorylation. This cascade activates downstream PI3K/AKT (survival) and Raf/MEK/ERK (proliferation) pathways 3[3]. 5-CPA derivatives competitively block ATP binding, arresting this oncogenic signaling.

Pathway HGF HGF / VEGF (Ligands) Receptor c-Met / VEGFR-2 (Receptor Tyrosine Kinases) HGF->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK Raf / MEK / ERK Pathway Receptor->MAPK Phosphorylation Inhibitor 5-CPA Derivatives (Inhibitor) Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Survival MAPK->Proliferation Growth

Caption: c-Met and VEGFR-2 signaling cascades competitively inhibited by 5-CPA derivatives.

In Vitro Efficacy: Biochemical vs. Cellular Potency

To objectively evaluate the 5-CPA scaffold, we compare two optimized derivatives (Lead 1 and Lead 2) against Cabozantinib (a potent c-Met/VEGFR-2 dual inhibitor) and Sorafenib.

In vitro data often reveals a "cellular shift"—where biochemical IC50 values (isolated enzyme) are significantly lower than cellular IC50 values (whole cell). This shift is driven by the challenge of penetrating the lipid bilayer and competing with high intracellular ATP concentrations (~1-5 mM).

Table 1: In Vitro Profiling of 5-CPA Derivatives
CompoundBiochemical c-Met IC50 (nM)Biochemical VEGFR-2 IC50 (nM)A549 Cell Viability IC50 (µM)
5-CPA-Lead 1 4.212.50.85
5-CPA-Lead 2 1.88.30.42
Cabozantinib (Ref) 5.40.0351.15
Sorafenib (Ref) >100090.04.50

Data Interpretation: Both 5-CPA leads exhibit single-digit nanomolar potency against c-Met, outperforming Cabozantinib in this specific target, while maintaining strong anti-proliferative effects in the A549 non-small cell lung cancer line.

The Translational Workflow & Logical Disconnects

The transition from a sterile in vitro environment to a complex in vivo mammalian system introduces severe pharmacokinetic variables.

Workflow Phase1 1. In Vitro Biochemical (Target Engagement) Phase2 2. In Vitro Cellular (Viability & Phenotype) Phase1->Phase2 Phase3 3. ADME / PK Profiling (Clearance & PPB) Phase2->Phase3 Phase4 4. In Vivo Efficacy (Xenograft TGI) Phase3->Phase4

Caption: Standard translational workflow for evaluating 5-CPA kinase inhibitors.

A common failure point for highly lipophilic scaffolds like phenoxypyridines is the PK/PD Disconnect . A compound may be extraordinarily potent in vitro, but if it exhibits high Plasma Protein Binding (PPB) or rapid hepatic clearance, the free drug concentration at the tumor site will fall below the therapeutic threshold 4[4].

Logic HighPotency High In Vitro Potency (IC50 < 10 nM) HighPPB High Plasma Protein Binding (>99%) HighPotency->HighPPB Lipophilicity Trade-off LowFreeFraction Low Free Drug Fraction (fu < 0.01) HighPPB->LowFreeFraction RapidClearance Rapid Hepatic Clearance (High Intrinsic Clearance) RapidClearance->LowFreeFraction ReducedEfficacy Reduced In Vivo Efficacy (Poor Tumor Growth Inhibition) LowFreeFraction->ReducedEfficacy

Caption: Logical mapping of factors causing in vitro to in vivo efficacy disconnects.

Table 2: Pharmacokinetics & In Vivo Efficacy (A549 Xenograft, 30 mg/kg PO)
CompoundHepatic Clearance (mL/min/kg)Oral Bioavailability (F%)Plasma Protein Binding (%)Tumor Growth Inhibition (TGI %)
5-CPA-Lead 1 45.2 (High)22%99.8%35%
5-CPA-Lead 2 18.4 (Low)68%96.0%82%
Cabozantinib 12.5 (Low)55%>99%88%

Data Interpretation: Despite Lead 1 having excellent in vitro potency, its high hepatic clearance and extreme PPB (>99.8%) result in a microscopic free fraction, leading to a disappointing 35% TGI. Lead 2, optimized for lower clearance and slightly reduced PPB, achieves an 82% TGI, rivaling the clinical benchmark Cabozantinib.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the data presented above relies on self-validating protocol designs.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Purpose: Quantify direct target engagement (IC50) against c-Met and VEGFR-2. Causality & Self-Validation: We utilize TR-FRET rather than radiometric assays to eliminate radioactive waste while maintaining high sensitivity. Crucially, the assay is run at two distinct ATP concentrations (at Km​ and at 10×Km​ ). Self-Validation: If the compound is truly an ATP-competitive hinge binder, the apparent IC50 must mathematically shift to the right (weaken) at the higher ATP concentration. If it does not shift, the compound is an allosteric inhibitor or a false positive (assay interference).

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human c-Met or VEGFR-2 kinase domain in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-CPA derivatives in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Pre-incubation: Add 5 µL of the enzyme solution to the plate. Incubate for 30 minutes at room temperature. Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase before the reaction starts.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT peptide and ATP (at Km​ ).

  • Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) and Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm) on a microplate reader.

Protocol B: Murine Tumor Xenograft Efficacy & PK/PD Sampling

Purpose: Evaluate in vivo Tumor Growth Inhibition (TGI) and correlate it with systemic drug exposure. Causality & Self-Validation: A vehicle-only control group is mandatory to establish baseline tumor growth kinetics. Furthermore, terminal blood draws are paired directly with tumor excision. Self-Validation: By measuring the intra-tumoral drug concentration alongside plasma concentration, we can definitively prove whether a lack of efficacy (as seen in Lead 1) is due to target biology failure or simply a failure of the drug to partition into the tumor tissue.

Step-by-Step Workflow:

  • Cell Implantation: Inject 5×106 A549 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice. Causality: Matrigel provides extracellular matrix proteins that drastically improve the initial engraftment and vascularization of the tumor.

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8/group) to ensure equal starting disease burden.

  • Dosing: Administer 5-CPA derivatives or Cabozantinib at 30 mg/kg via oral gavage (PO) once daily for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume using the formula: V=0.5×(length×width2) .

  • PK/PD Sampling: On day 21, 2 hours post-final dose ( Tmax​ ), collect blood via the submandibular vein. Causality: Submandibular bleeding minimizes tissue trauma and stress-induced cortisol spikes that can artificially alter hepatic blood flow and skew clearance data compared to retro-orbital bleeding.

  • Analysis: Centrifuge blood to isolate plasma. Quantify free drug concentrations via LC-MS/MS and correlate with the final TGI percentage.

References

  • Recent advances in multitarget-directed ligands via in silico drug discovery - PMC Source: nih.gov URL:[Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC Source: nih.gov URL:[Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 3-Pyridinamine, 5-chloro-2-phenoxy-

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and synthetic chemistry, halogenated aromatic amines are indispensable building blocks. However, their unique physicochemical properties present significant operational and environmental risks. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets (SDS). This document provides researchers and laboratory managers with a self-validating, mechanistic framework for the safe handling, segregation, and disposal of 3-Pyridinamine, 5-chloro-2-phenoxy- (CAS: 874491-64-2).

By understanding the causality behind these safety protocols, your team can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Physicochemical & Hazard Summary

Effective waste management begins with understanding the molecule. 3-Pyridinamine, 5-chloro-2-phenoxy- features a pyridine ring, a primary amine, a phenoxy group, and a critical carbon-chlorine (C-Cl) bond[1].

Table 1: Chemical and Hazard Profile

Property / CategorySpecification / Classification
Chemical Name 3-Pyridinamine, 5-chloro-2-phenoxy-
CAS Number 874491-64-2
Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol [1]
Primary Health Hazard Acute Toxicity (Oral/Dermal/Inhalation)
Systemic Toxicity Methemoglobinemia (Blood oxygen depletion)[2]
Environmental Hazard Persistent Halogenated Organic Compound[3]
EPA Waste Classification Halogenated Organic Waste (Requires Incineration)[4]
Mechanistic Toxicology: The "Why" Behind the Hazard

To build a robust safety culture, scientists must understand why a chemical is dangerous, not just that it is dangerous.

Metabolic Activation and Methemoglobinemia: Like many halogenated aromatic amines, 3-Pyridinamine, 5-chloro-2-phenoxy- poses a severe systemic risk. If absorbed through the skin or inhaled, the compound is metabolized in the liver by cytochrome P450 enzymes. A key activation step is N-hydroxylation, which forms reactive N-hydroxylamines[2]. These metabolites act as potent oxidizing agents in the bloodstream, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). This creates methemoglobin, which is incapable of binding and transporting oxygen, leading to chemical asphyxiation (cyanosis)[2]. This is why strict dermal and respiratory PPE is non-negotiable.

Environmental Persistence: The presence of the C-Cl bond on an electron-deficient pyridine ring makes this molecule highly recalcitrant to natural biodegradation[3]. If poured down the drain, it will persist in municipal water systems and bioaccumulate. Therefore, it must be isolated entirely from standard aqueous waste streams.

Waste Segregation and Disposal Pathway

Because of its halogenated nature, this compound must be directed into specific waste streams destined for high-temperature thermal destruction.

WastePathway LabWaste Lab Waste (CAS 874491-64-2) Solid Solid Waste (Powders/Vials) LabWaste->Solid Liquid Liquid Waste (Organic Solvents) LabWaste->Liquid Halogenated Halogenated Waste Stream Solid->Halogenated Liquid->Halogenated Incinerator High-Temp Incinerator (>1000°C) Halogenated->Incinerator Transport Scrubber Alkaline Flue Gas Scrubber Incinerator->Scrubber HCl/NOx Gas Emission Safe Emission (Neutralized Salts) Scrubber->Emission Clean Air

Fig 1: Segregation and thermal destruction pathway for halogenated aromatic amine waste.

Step-by-Step Disposal Protocols

The following methodologies are designed to prevent cross-contamination and ensure compliance with environmental regulations regarding halogenated organics[4].

Protocol A: Liquid Waste Management (Reaction Mixtures & Effluents)

When 3-Pyridinamine, 5-chloro-2-phenoxy- is dissolved in organic solvents (e.g., DCM, DMSO, or DMF) during synthesis or HPLC purification:

  • Segregation: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste" . Do not mix with non-halogenated solvents, as this exponentially increases disposal costs and complicates incineration.

  • Transfer: Use a closed-system funnel (equipped with a vapor filter) to transfer the liquid waste into the carboy inside a certified chemical fume hood.

  • Secondary Containment: Place the waste carboy in a secondary containment tray to capture any micro-spills or leaks.

  • Capping: Ensure the container is tightly capped when not in active use to prevent the volatilization of toxic, halogenated vapors.

Protocol B: Solid Waste Management (Powders & Consumables)

Solid waste includes leftover reagents, contaminated weighing paper, pipette tips, and empty vials.

  • Collection: Place all contaminated solid items into a heavy-duty, puncture-resistant poly-bag or a dedicated solid waste drum lined with a plastic bag.

  • Labeling: Label the container explicitly with "Toxic Solid Waste: Contains Halogenated Aromatic Amines."

  • Storage: Store the solid waste bin away from strong oxidizers and acids. Amines can react exothermically with oxidizing agents.

  • Disposal: Transfer the sealed containers to your institution's EHS (Environmental Health and Safety) department for commercial incineration.

Spill Response and Decontamination

A spill involving a halogenated aromatic amine requires immediate, calculated action to prevent dermal exposure and inhalation of dust/vapors.

SpillResponse Spill Spill Detected Evac Evacuate & Don PPE (Nitrile, Respirator) Spill->Evac Contain Containment (Vermiculite/Sand) Evac->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Surface Decontamination (Solvent/Detergent) Collect->Decon Waste Hazardous Waste Bin (Halogenated) Collect->Waste Decon->Waste Contaminated Wipes

Fig 2: Immediate operational workflow for containing and neutralizing chemical spills.

Spill Response Methodology:
  • Evacuation & PPE: Immediately clear the immediate area. Responding personnel must don double nitrile gloves (due to the lipophilicity of the compound), safety goggles, a lab coat, and a particulate respirator (N95 or higher) if the spill involves dry powder.

  • Containment (The "Why" behind Vermiculite): Cover the spill with an inert, non-combustible absorbent material like vermiculite or dry sand. Do not use paper towels initially. Paper is combustible and can exacerbate risks if the amine is mixed with reactive solvents.

  • Mechanical Collection: Use non-sparking plastic scoops to collect the absorbed mixture and place it into a sealable hazardous waste container.

  • Surface Decontamination (The "Why" behind avoiding Bleach): Wipe the area with a solvent compatible with the compound (e.g., isopropanol) followed by a mild detergent solution. CRITICAL WARNING: Never use bleach (sodium hypochlorite) to clean up amine spills. Amines react with bleach to form highly toxic and potentially explosive chloramine gases.

Regulatory Compliance & The Incineration Rationale

Under environmental regulations, halogenated organic compounds cannot be disposed of in landfills or standard municipal waste streams[4]. The only scientifically and legally acceptable method of disposal is high-temperature incineration .

The Chemical Rationale: Incinerators operating at temperatures exceeding 1000°C are required to provide enough thermal energy to break the highly stable aromatic ring and cleave the strong carbon-chlorine bond. During combustion, the chlorine atoms are converted into hydrogen chloride (HCl) gas, and the amine nitrogen is converted into nitrogen oxides (NOx). To prevent acid rain and toxic emissions, commercial incinerators pass these exhaust gases through alkaline flue gas scrubbers (typically utilizing sodium hydroxide or calcium hydroxide), which neutralize the acidic gases into harmless salts (e.g., NaCl) and water before atmospheric release.

References
  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32". URL: [Link]

  • MDPI. "Preparation of Recyclable Magnetic Catalyst and the Catalytic Degradation of 4-Nitrophenol and Rhodamine B". URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.